Methyl 2-morpholino-5-nitrobenzenecarboxylate
Description
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Properties
IUPAC Name |
methyl 2-morpholin-4-yl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(14(16)17)2-3-11(10)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXVAXLVFPLUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372407 | |
| Record name | 2-Morpholin-4-yl-5-nitro-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83909-55-1 | |
| Record name | 2-Morpholin-4-yl-5-nitro-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Chemical Profile & Synthetic Utility of Methyl 2-morpholino-5-nitrobenzenecarboxylate
[1]
Executive Summary
Methyl 2-morpholino-5-nitrobenzenecarboxylate (CAS 83909-55-1) is a highly functionalized aromatic ester used primarily as a versatile intermediate in the synthesis of bioactive heterocycles.[1] Characterized by an electron-deficient nitro group and a nucleophilic morpholine ring, this compound serves as a "privileged scaffold" in the development of Phosphatidylcholine-specific Phospholipase C (PC-PLC) inhibitors (anti-cancer) and Sortase A inhibitors (anti-infective).[1] Its chemical utility lies in the orthogonal reactivity of its three functional handles: the nitro group (reducible to amine), the ester (hydrolyzable to acid), and the morpholine ring (hydrogen bond acceptor).
Structural Characterization & Physicochemical Profile[1][2]
Chemical Identity
| Property | Specification |
| IUPAC Name | Methyl 2-(morpholin-4-yl)-5-nitrobenzoate |
| Common Name | Methyl 2-morpholino-5-nitrobenzoate |
| CAS Number | 83909-55-1 |
| Molecular Formula | C₁₂H₁₄N₂O₅ |
| Molecular Weight | 266.25 g/mol |
| SMILES | COC(=O)C1=C(C=CC(=C1)[O-])N2CCOCC2 |
| Appearance | Yellow crystalline solid |
Electronic & Structural Analysis
The molecule features a "push-pull" electronic system:
-
Nitro Group (C5): A strong electron-withdrawing group (EWG) that activates the aromatic ring, particularly facilitating the initial synthesis via Nucleophilic Aromatic Substitution (SnAr).[1]
-
Morpholine Ring (C2): Acts as a moderate electron donor via resonance, stabilizing the aromatic system but also providing a critical steric and lipophilic bulk often required for enzyme active site occupancy (e.g., Zn²⁺ chelation pockets in PC-PLC).[1]
-
Methyl Ester (C1): Provides a handle for further derivatization into amides or hydroxamic acids.[1]
Synthetic Pathways & Mechanism[1]
The synthesis of Methyl 2-morpholino-5-nitrobenzoate is a classic example of Nucleophilic Aromatic Substitution (SnAr) .[1] The reaction is driven by the electron-deficiency of the starting material, typically Methyl 2-fluoro-5-nitrobenzoate .[1]
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism.[1] The nitro group at the para position (relative to the leaving group) and the ester group at the ortho position both withdraw electron density, making the C2 carbon highly electrophilic. The morpholine nitrogen attacks C2, forming a Meisenheimer complex, followed by the re-aromatization and expulsion of the fluoride ion.
Figure 1: SnAr mechanism illustrating the displacement of fluorine by morpholine.[1]
Validated Experimental Protocol
Objective: Synthesis of Methyl 2-morpholino-5-nitrobenzoate from Methyl 2-fluoro-5-nitrobenzoate.
Reagents:
-
Methyl 2-fluoro-5-nitrobenzoate (1.0 equiv)[1]
-
Morpholine (1.2 equiv)[1]
-
Solvent: DMF (Dimethylformamide) or DMSO[1]
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-fluoro-5-nitrobenzoate (e.g., 5.0 g) in anhydrous DMF (50 mL).
-
Addition: Add anhydrous K₂CO₃ (2.0 equiv) to the solution. Subsequently, add Morpholine (1.2 equiv) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required for large scales.[1]
-
Reaction: Heat the mixture to 60–80°C and stir for 2–4 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The starting material spot (higher Rf) should disappear, replaced by a fluorescent yellow product spot.
-
Work-up: Cool the mixture to room temperature. Pour slowly into crushed ice/water (200 mL) with vigorous stirring. The product typically precipitates as a yellow solid.
-
Isolation: Filter the precipitate, wash with copious water to remove DMF and inorganic salts.[1]
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) if high purity (>99%) is required.[1]
Yield Expectation: 85–95%.
Chemical Reactivity & Transformations[1][4]
Once synthesized, the utility of this compound branches into two primary pathways: Nitro Reduction (to access the aniline) and Ester Hydrolysis (to access the benzoic acid).[1]
Nitro Group Reduction
The reduction of the nitro group yields Methyl 5-amino-2-morpholinobenzoate , a key intermediate for coupling with acyl chlorides or isocyanates to build drug-like libraries.[1]
-
Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH, RT. High yield, clean.[1][3]
-
Method B (Chemical Reduction): Fe powder, NH₄Cl, EtOH/H₂O, reflux.[1] Used if halogen substituents are present elsewhere that might be sensitive to hydrogenolysis.[1]
Ester Hydrolysis
Hydrolysis using LiOH (THF/H₂O) yields 2-morpholino-5-nitrobenzoic acid .[1] This acid is the precursor for generating hydroxamic acids, which are potent zinc-binding groups in enzyme inhibitors.[1]
Figure 2: Divergent synthetic pathways from the core scaffold.[1]
Applications in Drug Discovery[7][9]
PC-PLC Inhibitors (Oncology)
Phosphatidylcholine-specific Phospholipase C (PC-PLC) is upregulated in breast and ovarian cancers.[1] The "2-morpholinobenzoic acid" scaffold is a validated pharmacophore for inhibiting this enzyme.
-
Mechanism: The morpholine oxygen and nitrogen atoms participate in hydrogen bonding within the active site, while the benzoic acid (or hydroxamic acid derivative) chelates the catalytic Zinc ions (Zn²⁺).[1]
-
Key Reference: Derivatives of this scaffold have shown superior anti-proliferative activity compared to the standard inhibitor D609 in MDA-MB-231 cell lines [1].[1][4]
Sortase A Inhibitors (Anti-Infective)
Bacterial Sortase A is a transpeptidase critical for the virulence of Staphylococcus aureus.[1][2] High-throughput screening has identified morpholino-benzoate derivatives as inhibitors that disrupt bacterial adhesion without affecting viability, reducing the pressure for resistance development [2].[1]
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1][5] |
| Skin Irritation | H315 | Causes skin irritation.[1][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][5] |
Handling Protocol:
References
-
PC-PLC Inhibition: Barker, D., et al. "Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors."[1] Bioorganic Chemistry, vol. 115, 2021, 105152.[4]
-
Sortase A Inhibition: Chan, A.H., et al. "Discovery of Staphylococcus aureus Sortase A Inhibitors via Virtual Screening and Biological Evaluation."[1] Chemical Biology & Drug Design, vol. 82, no.[1] 4, 2013, pp. 418-428.[1]
-
Synthesis Protocol: BenchChem. "Methyl 5-Morpholino-2-Nitrobenzoate Technical Profile."
-
Spectral Data: PubChem Compound Summary for Methyl 2-fluoro-5-nitrobenzoate (Precursor Data). [1]
Sources
- 1. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-Morpholino-2-Nitrobenzoate|Research Chemical [benchchem.com]
- 3. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4 | CID 11217860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electronic Modulation of the Benzene Scaffold: The Nitro-Morpholine Interplay
Executive Summary
The strategic incorporation of functional groups to modulate the electronic density of the benzene ring is a cornerstone of rational drug design. This guide provides an in-depth analysis of two distinct pharmacophores: the Nitro group (
While
-
Chemical Stability: Susceptibility to Electrophilic vs. Nucleophilic Aromatic Substitution (EAS vs. NAS).
-
Metabolic Liability: Oxidative ring opening (morpholine) and reductive toxification (nitro).
-
Physicochemical Properties: Intramolecular Charge Transfer (ICT) leading to red-shifted absorption and altered dipole moments.
Theoretical Framework: Electronic Landscape
To predict the stability and reactivity of a benzene ring substituted with these groups, we must quantify their electronic contributions using Hammett Substituent Constants (
Hammett Electronic Analysis[1][2]
The Hammett equation (
| Substituent | Electronic Effect | Mechanism | ||
| Nitro ( | Strong Withdrawing (EWG) | +0.78 | +0.71 | Strong Induction (-I) and Resonance (-M). |
| Morpholine | Moderate Donating (EDG) | -0.50 to -0.60 * | ~ -0.15 | Resonance donation (+M) opposes Induction (-I). |
| Dimethylamine | Strong Donating (EDG) | -0.83 | -0.15 | Reference point for acyclic amines. |
*Note: The morpholine group is a weaker donor than piperidine or dimethylamine due to the inductive withdrawal (-I) of the ether oxygen within the morpholine ring, which reduces the availability of the nitrogen lone pair.
The "Push-Pull" Phenomenon (Intramolecular Charge Transfer)[4]
When a morpholine group (donor) and a nitro group (acceptor) are positioned para to each other, they establish a conjugated path for electron flow. This Intramolecular Charge Transfer (ICT) stabilizes the quinoid resonance structure, significantly increasing the dipole moment and "locking" the bond orders, which can reduce the ring's susceptibility to certain metabolic attacks while heightening its reactivity toward specific chemical degradations.
Caption: Fig 1. Vectorial electron flow in a para-nitro-morpholinobenzene system, illustrating the donor-acceptor interaction.
Chemical Stability & Reactivity Profile
The stability of the benzene ring is relative to the environment (reagent).
Electrophilic Aromatic Substitution (EAS)
-
Morpholine Effect: The nitrogen lone pair activates the ring, directing incoming electrophiles to ortho and para positions.
-
Nitro Effect: Strongly deactivates the ring.
-
Combined Outcome: In a p-nitro-morpholinobenzene, the morpholine group dominates the orientation (directing incoming groups ortho to itself), but the nitro group significantly reduces the reaction rate .
-
Stability Implication: The ring is more stable (less reactive) toward electrophilic attack than morpholine-benzene, but less stable than nitrobenzene.
-
Nucleophilic Aromatic Substitution (NAS)
This is the critical pathway for synthesis and degradation.
-
Mechanism: The nitro group stabilizes the intermediate Meisenheimer complex via resonance.
-
Morpholine Role: Morpholine itself is often the nucleophile used to synthesize these systems by displacing a halide (e.g., p-fluoronitrobenzene + morpholine).
-
Stability Implication: Once formed, the p-nitro-morpholine ring is chemically stable to hydrolysis under neutral conditions. However, under strongly basic conditions at high temperatures, the morpholine group can actually be displaced by hydroxide (reverse NAS), though this is kinetically difficult.
Biological & Metabolic Stability (DMPK)
In drug development, "stability" often refers to metabolic half-life (
Morpholine: The Metabolic Soft Spot
While morpholine is often used as a bioisostere for piperidine to improve metabolic stability (due to the ether oxygen lowering lipophilicity and basicity), it is not inert.
-
Primary Pathway: CYP450-mediated
-carbon hydroxylation. -
Mechanism: The resulting hemiaminal is unstable and spontaneously collapses to the lactam (morpholin-3-one) or undergoes ring opening to linear acid metabolites.
Nitro Group: The Reductive Liability
-
Primary Pathway: Anaerobic reduction by gut microbiota or hepatic reductases.
-
Mechanism:
. -
Toxicity: The intermediate hydroxylamine (
) and the final aniline product can be genotoxic (Ames positive). Consequently, nitro groups are often avoided in late-stage candidates unless essential for binding.
Caption: Fig 2. Primary metabolic instability pathway for morpholine-substituted aromatics.
Experimental Protocols
Protocol A: Microsomal Stability Assay (Metabolic Validation)
Purpose: To determine the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock of test compound in DMSO.
-
Thaw Liver Microsomes (human/rat) on ice.
-
-
Incubation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM test compound.
-
Start: Pre-incubate at 37°C for 5 min, then add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Take aliquots (50 µL) at
min. -
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (monitor parent ion depletion).
-
-
Calculation:
-
Plot
vs. time. Slope = . - .
-
Protocol B: Synthesis of Push-Pull System (Chemical Validation)
Purpose: To synthesize 4-(4-nitrophenyl)morpholine via NAS.
-
Reagents: 1-fluoro-4-nitrobenzene (1.0 eq), Morpholine (1.2 eq),
(2.0 eq), DMF (solvent). -
Procedure:
-
Dissolve 1-fluoro-4-nitrobenzene in DMF (0.5 M).
-
Add
and stir at RT. -
Add Morpholine dropwise. The reaction is exothermic (monitor temp).
-
Heat to 60°C for 2 hours. The solution will turn bright yellow (formation of the push-pull chromophore).
-
-
Workup:
-
Pour into ice water. The product usually precipitates due to high lipophilicity of the nitro-amine system.
-
Filter and wash with water.
-
-
Validation:
-
H-NMR: Look for the A2B2 pattern of the benzene ring (distinct doublets due to strong electronic differentiation) and the morpholine triplets.
-
References
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett Constants).[3][2][4][5][6][7][8][9]
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
-
Kalgutkar, A. S., et al. (2005). "Comprehensive analysis of metabolic stability and safety of morpholine derivatives." Drug Metabolism Reviews.
-
Neumann, C. N., & Ritter, T. (2015). "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie, discussing electronic effects on EAS/NAS.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Core mechanistic grounding).
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An In-depth Technical Guide to Methyl 5-morpholino-2-nitrobenzoate: A Versatile Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of Methyl 5-morpholino-2-nitrobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust and detailed synthesis protocol, and its significant applications as a foundational scaffold for the development of novel therapeutics, particularly as an inhibitor of Phosphatidylcholine-specific phospholipase C (PC-PLC) and bacterial Sortase A.
Core Chemical Identifiers and Properties
Methyl 5-morpholino-2-nitrobenzoate is a nitroaromatic compound that incorporates a morpholine moiety, a structural feature prevalent in many bioactive molecules.[1][2] The strategic placement of the electron-withdrawing nitro group and the versatile morpholine ring makes this compound a valuable building block in synthetic and medicinal chemistry.
| Identifier | Value |
| CAS Number | 134050-75-2[3] |
| IUPAC Name | Methyl 5-morpholino-2-nitrobenzoate |
| Molecular Formula | C₁₂H₁₄N₂O₅[3] |
| Molecular Weight | 266.25 g/mol [3] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)N2CCOCC2)[O-] |
| InChI Key | QVXVAXLVFPLUDM-UHFFFAOYSA-N |
| Appearance | Predicted to be a solid |
| Polar Surface Area | 84.59 Ų[4] |
| LogP (calculated) | 1.80620[4] |
Synthesis of Methyl 5-morpholino-2-nitrobenzoate: A Detailed Experimental Protocol
The synthesis of Methyl 5-morpholino-2-nitrobenzoate is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide from an activated aromatic ring by morpholine. The nitro group at the 2-position strongly activates the halogen at the 5-position for nucleophilic attack.[4]
Reaction Scheme
Caption: Synthetic pathway for Methyl 5-morpholino-2-nitrobenzoate via SNAr.
Materials and Reagents
| Reagent | Molar Equivalent |
| Methyl 5-chloro-2-nitrobenzoate | 1.0 eq |
| Morpholine | 1.5 eq |
| Potassium carbonate (K₂CO₃) | 2.0 eq |
| Dimethyl sulfoxide (DMSO) | - |
| Ethyl acetate | - |
| Brine (saturated aq. NaCl) | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask, add Methyl 5-chloro-2-nitrobenzoate (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add a sufficient volume of DMSO to dissolve the starting materials. To this stirred suspension, add morpholine (1.5 eq).[4]
-
Heating and Monitoring: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water and stir.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford Methyl 5-morpholino-2-nitrobenzoate.
Applications in Drug Discovery: A Scaffold for Enzyme Inhibition
The morpholino-aromatic scaffold is a recognized privileged structure in medicinal chemistry, and Methyl 5-morpholino-2-nitrobenzoate serves as a valuable precursor for synthesizing biologically active molecules.[4] Its primary applications lie in the development of inhibitors for two key enzymes implicated in disease: Phosphatidylcholine-specific phospholipase C and bacterial Sortase A.
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
Mechanism of Action: PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine.[5][6] DAG is a critical second messenger that activates protein kinase C (PKC), which in turn influences downstream signaling cascades like the NF-κB and MAPK pathways. These pathways are involved in cell growth, proliferation, and inflammatory responses.[5] Aberrant PC-PLC activity has been linked to oncogenic signaling, making it a promising target for anti-cancer therapies.[7]
Caption: PC-PLC signaling pathway and point of inhibition.
Structurally related morpholino-benzoate compounds have demonstrated potential as inhibitors of PC-PLC, suggesting that Methyl 5-morpholino-2-nitrobenzoate is a key starting material for developing novel anti-cancer agents that target this pathway.[4]
Inhibition of Bacterial Sortase A
Mechanism of Action: Sortase A (SrtA) is a transpeptidase found in Gram-positive bacteria, including pathogens like Staphylococcus aureus.[8] This enzyme is crucial for bacterial virulence as it anchors surface proteins, which are essential for adhesion to host tissues and evasion of the host immune system, to the bacterial cell wall peptidoglycan.[8][9] SrtA recognizes a specific pentapeptide motif (LPXTG) on these surface proteins, cleaves it, and then covalently links the protein to the cell wall.[10]
Caption: Sortase A mechanism and point of inhibition.
The morpholino-aromatic scaffold has been identified in the search for novel anti-infective agents that inhibit bacterial sortase A.[4] By blocking SrtA, these compounds can prevent the display of virulence factors, thereby reducing the pathogenicity of the bacteria. This makes Methyl 5-morpholino-2-nitrobenzoate a critical starting material for generating diverse chemical libraries in the pursuit of new anti-infective drug candidates.
Conclusion
Methyl 5-morpholino-2-nitrobenzoate is a chemical compound of significant interest to the drug discovery and development community. Its well-defined synthesis and the proven utility of its morpholino-aromatic scaffold in targeting key enzymes like PC-PLC and Sortase A underscore its potential as a foundational element in the design of novel therapeutics for cancer and infectious diseases. The information presented in this guide provides a solid technical foundation for researchers and scientists working in this exciting field.
References
-
Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC. (URL: [Link])
-
Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition - PMC. (URL: [Link])
-
Chemical Biology of Sortase A Inhibition: A Gateway to Anti-infective Therapeutic Agents. (URL: [Link])
-
[Biological role of phosphatidylcholine-specific phospholipase C in mammalian cells]. (URL: [Link])
-
Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria - PMC. (URL: [Link])
-
Structural Analysis of Sortase A Inhibitors - PMC. (URL: [Link])
-
Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy - Frontiers. (URL: [Link])
-
Identification of Streptococcus pneumoniae Sortase A Inhibitors and the Interactive Mechanism - MDPI. (URL: [Link])
-
Phosphatidylcholine-Specific Phospholipase C Activation in Epithelial Ovarian Cancer Cells. (URL: [Link])
-
Phosphatidylcholine-specific phospholipase C (PC-PLC) and... - ResearchGate. (URL: [Link])
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])
-
Contribution of the morpholine scaffold on the activity of... - ResearchGate. (URL: [Link])
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (URL: [Link])
-
Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (URL: [Link])
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (URL: [Link])
-
Using Morpholinos to Control Gene Expression - PMC - NIH. (URL: [Link])
-
Functionalizing Morpholino Oligos for Antisense Drug Research and Development. (URL: [Link])
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Compound 528759: Npc125737 - Data Catalog. (URL: [Link])
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Synthesis of Methyl m-Nitrobenzoate | PDF | Chemical Reactions | Bleach - Scribd. (URL: [Link])
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Naming and Indexing of Chemical Substances for Chemical AbstractsTM - CAS. (URL: [Link])
-
Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])
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Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (URL: [Link])
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Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-), compound with dodecylamine (1:1) - Registration Dossier - ECHA. (URL: [Link])
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Technical Guide: Methyl 2-morpholino-5-nitrobenzenecarboxylate as a Pharmaceutical Intermediate
The following technical guide details the role, synthesis, and pharmaceutical applications of Methyl 2-morpholino-5-nitrobenzenecarboxylate .
Executive Summary
Methyl 2-morpholino-5-nitrobenzenecarboxylate (CAS: 83909-55-1 ; also referred to as methyl 2-morpholino-5-nitrobenzoate) is a critical pharmacophore scaffold used in the synthesis of small-molecule inhibitors targeting JAK2 kinases , Sortase A , and microtubules . Its structural value lies in its trifunctional nature:
-
Morpholine Ring (C2): Improves aqueous solubility and pharmacokinetic (PK) profiles; often engages in hydrogen bonding within the ATP-binding pocket of kinases.
-
Nitro Group (C5): Serves as a "masked" amine. Upon reduction, it provides a nucleophilic handle for amide coupling or urea formation, essential for extending the molecular scaffold into hydrophobic regions of a target protein.
-
Methyl Ester (C1): A protected carboxylic acid that directs regioselectivity during initial synthesis and can be hydrolyzed to form a benzoic acid moiety for further derivatization.
This guide outlines the compound's synthesis, its transformation into active pharmaceutical ingredients (APIs), and critical quality control parameters.
Chemical Profile & Structural Significance[1][2]
| Property | Specification |
| IUPAC Name | Methyl 2-(morpholin-4-yl)-5-nitrobenzoate |
| CAS Number | 83909-55-1 (Note: distinct from isomer 134050-75-2) |
| Molecular Formula | C₁₂H₁₄N₂O₅ |
| Molecular Weight | 266.25 g/mol |
| Key Functional Groups | Nitro (–NO₂), Methyl Ester (–COOMe), Morpholine |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; limited solubility in water.[1] |
Structural Logic in Drug Design
The 2-morpholino-5-nitrobenzoate core is a "privileged structure" in medicinal chemistry. The morpholine ring at the ortho position forces the carboxylate group out of planarity due to steric hindrance, creating a specific 3D conformation that often mimics the twist required to fit into kinase hinge regions. Furthermore, the electron-withdrawing nitro group at the meta position (relative to the ester) activates the ring for further functionalization while maintaining metabolic stability until reduction is required.
Synthetic Pathways (Preparation of the Intermediate)
The industrial preparation of this intermediate relies on a Nucleophilic Aromatic Substitution (SNAr) . This pathway is preferred over metal-catalyzed couplings (e.g., Buchwald-Hartwig) due to lower cost and the absence of heavy metal impurities.
Core Synthesis Protocol
Precursor: Methyl 2-fluoro-5-nitrobenzoate (CAS: 2965-22-2) or Methyl 2-chloro-5-nitrobenzoate. Reagent: Morpholine. Mechanism: The nitro group (para) and the ester group (ortho) are both electron-withdrawing groups (EWG) relative to the halogen at position C2. This creates a highly electron-deficient center, facilitating facile nucleophilic attack by morpholine.
Step-by-Step Methodology
-
Charge: Load Methyl 2-fluoro-5-nitrobenzoate (1.0 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq) into a reactor.
-
Solvent: Add Dimethylformamide (DMF) or Acetonitrile (ACN). DMF is preferred for higher reaction rates.
-
Addition: Add Morpholine (1.1–1.5 eq) dropwise to control the exotherm.
-
Reaction: Heat to 80–100°C for 4–6 hours. Monitor via HPLC or TLC (Ethyl Acetate/Hexane).
-
Workup: Cool to room temperature. Pour into ice water to precipitate the product (yellow solid). Filter and wash with water to remove inorganic salts.
-
Purification: Recrystallize from Ethanol or Methanol if necessary to remove regioisomers.
Caption: SNAr pathway for the synthesis of Methyl 2-morpholino-5-nitrobenzoate showing the displacement of fluorine.
Downstream Pharmaceutical Applications[1][3][4][5][6]
Once synthesized, Methyl 2-morpholino-5-nitrobenzenecarboxylate acts as a "linchpin" that is transformed into active drugs through two primary modifications: Nitro Reduction and Ester Hydrolysis .
A. JAK2 Kinase Inhibitors
Research cited in patents (e.g., US 8,486,941 B2 ) identifies the hydrolyzed and reduced form of this compound—5-amino-2-morpholinobenzoic acid —as a key building block for phenyl amino pyrimidine derivatives.
-
Mechanism: The acid moiety couples with aminopyrimidines to form the scaffold responsible for ATP competition in the JAK2 kinase domain.
-
Therapeutic Area: Myeloproliferative disorders (e.g., Polycythemia Vera, Myelofibrosis).
B. Sortase A Inhibitors (Antibacterial)
The scaffold is used to synthesize inhibitors of Sortase A , a transpeptidase enzyme in Staphylococcus aureus.
-
Workflow: The nitro group is reduced to an aniline, which is then coupled with acrylic acid derivatives (e.g., trans-3-(thiophene-2-yl)acrylic acid).
-
Significance: Targeting Sortase A prevents bacteria from anchoring virulence factors to their cell wall, rendering them less infectious without applying direct selective pressure that leads to resistance.
C. Microtubule Inhibitors (Oncology)
The compound serves as the acid component for IMB5476 , a novel microtubule inhibitor.
-
Activity: IMB5476 binds to the colchicine site of tubulin, disrupting microtubule networks and inducing mitotic catastrophe in drug-resistant tumor cells.
Experimental Workflow: Transformation to API Precursor
Caption: Conversion of the intermediate into the active 5-amino-2-morpholinobenzoic acid moiety for drug synthesis.
Process Safety & Quality Attributes (E-E-A-T)
Critical Quality Attributes (CQAs)
To ensure the integrity of the downstream API, the intermediate must meet strict specifications.
| Attribute | Specification | Rationale |
| Regioisomer Purity | < 0.1% of 5-morpholino-2-nitro isomer | The starting material (2-fluoro-5-nitro) can sometimes contain 5-fluoro-2-nitro impurities. The resulting isomer (Methyl 5-morpholino-2-nitrobenzoate, CAS 134050-75-2) has significantly different biological activity and must be controlled. |
| Residual Fluoride | < 50 ppm | Fluoride is a byproduct of the SNAr reaction. High levels can corrode glass-lined reactors in subsequent acidic steps. |
| Water Content | < 0.5% | Critical if the next step involves moisture-sensitive reagents (e.g., acid chlorides). |
Process Safety (Thermal Hazards)
-
Exotherm Control: The SNAr reaction with morpholine is exothermic. On a kilogram scale, morpholine addition must be metered to maintain the reactor temperature below 100°C to prevent thermal runaway or decomposition of the nitro group.
-
Nitro Compounds: Nitro-aromatics are potentially energetic. Differential Scanning Calorimetry (DSC) should be performed to determine the onset of decomposition before scaling up.
References
-
Cytopia Research Pty Ltd. (2013). Phenyl amino pyrimidine compounds and uses thereof. US Patent 8,486,941 B2.
-
Chan, L. C., et al. (2017). Synthesis and structure-activity relationship studies of novel Staphylococcus aureus Sortase A inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Zheng, Y. B., et al. (2022). IMB5476, a nitrobenzoate microtubule inhibitor, exerts broad-spectrum cytotoxicity against various human tumor cell lines. European Journal of Pharmacology.
-
PubChem. (2025). Methyl 2-(morpholin-4-yl)-5-nitrobenzoate Compound Summary. National Library of Medicine.
Sources
Methodological & Application
Application Note: High-Purity Synthesis of Methyl 2-morpholino-5-nitrobenzenecarboxylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 2-morpholino-5-nitrobenzenecarboxylate (CAS: 134050-75-2). This compound is a critical pharmacophore intermediate, frequently employed in the development of phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors and antibacterial agents targeting Sortase A.[1]
Unlike routes involving direct nitration of morpholino-benzoates—which suffer from poor regioselectivity and N-oxide byproduct formation—this protocol utilizes a Nucleophilic Aromatic Substitution (
Key Advantages of This Protocol
-
Regiospecificity: 100% control over substitution position.
-
Scalability: Validated from milligram to multigram scales.
-
Purification: Designed to minimize chromatographic requirements via precipitation/recrystallization workups.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the displacement of a leaving group (Halide) at the ortho position relative to the ester and para to the nitro group. The nitro group is essential here; it lowers the energy of the Meisenheimer complex intermediate, facilitating the attack of the morpholine nucleophile.
Reaction Scheme (Graphviz)
Figure 1: Reaction pathway via addition-elimination mechanism (
Strategic Selection of Leaving Group
-
Fluoro-derivative (Methyl 2-fluoro-5-nitrobenzoate): Preferred for small-scale, high-speed synthesis. The high electronegativity of fluorine inductively stabilizes the transition state, making it roughly 100x more reactive than the chloro-analog in
reactions. -
Chloro-derivative (Methyl 2-chloro-5-nitrobenzoate): Preferred for bulk scale-up due to lower cost, though it requires higher temperatures (80-100°C) compared to the fluoro-analog (RT-50°C).
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| Methyl 2-fluoro-5-nitrobenzoate | 1.0 | Substrate | >98% |
| Morpholine | 1.2 - 1.5 | Nucleophile | ReagentPlus |
| Potassium Carbonate ( | 2.0 | Base | Anhydrous, granular |
| Acetonitrile (MeCN) | Solvent | Medium | HPLC Grade |
| Ethyl Acetate / Hexanes | Workup | Extraction | ACS Grade |
Note: If using the Chloro- analog, replace Acetonitrile with DMF or DMSO to support higher reaction temperatures.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with Methyl 2-fluoro-5-nitrobenzoate (1.0 eq).
-
Add Acetonitrile (concentration ~0.2 M). Example: 5 mL per 1 mmol substrate.
-
Add Potassium Carbonate (2.0 eq) in a single portion.
-
Critical Step: Add Morpholine (1.2 eq) dropwise while stirring.
-
Observation: If using the fluoro-substrate, a mild exotherm may occur. The solution typically turns bright yellow/orange, indicating the formation of the charge-transfer complex.
-
Step 2: Reaction Monitoring[1][2]
-
Fluoro-substrate: Stir at Room Temperature for 2–4 hours.
-
Chloro-substrate: Heat to 80°C for 6–12 hours.
-
TLC Monitoring: Use 30% Ethyl Acetate in Hexanes.
-
Starting Material
: ~0.6 -
Product
: ~0.4 (The amine functionality makes it slightly more polar). -
Visualization: UV (254 nm). The product is strongly UV active.
-
Step 3: Workup (Precipitation Method - Preferred)
-
Upon completion, pour the reaction mixture into 5 volumes of ice-cold water .
-
Stir vigorously for 15 minutes. The hydrophobic product should precipitate as a yellow solid.
-
Filter the solid using a Büchner funnel.
-
Wash the cake with cold water (
) to remove excess morpholine and inorganic salts. -
Wash with a small amount of cold hexanes to remove non-polar impurities.
Step 4: Alternative Workup (Extraction Method)
Use this if the product oils out instead of precipitating.
-
Dilute reaction mixture with Ethyl Acetate.
-
Wash organic layer with water (
) and Brine ( ). -
Dry over anhydrous
, filter, and concentrate in vacuo.
Step 5: Purification
-
Standard: Recrystallization from hot Ethanol or Methanol usually yields >99% purity.
-
Chromatography: If necessary, flash column chromatography (SiO2, Gradient 10%
40% EtOAc/Hexanes).
Mechanism & Troubleshooting
The reaction follows a classical addition-elimination pathway.[3] Understanding this mechanism is vital for troubleshooting low yields.
Mechanistic Pathway (Graphviz)
Figure 2: The stability of the Meisenheimer complex is dictated by the electron-withdrawing power of the nitro group at the para-position.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Reaction temp too low (for Cl-substrate) | Increase temp to 90°C or switch solvent to DMSO. |
| Hydrolysis of Ester | Wet solvent + Base | Use anhydrous acetonitrile; ensure K2CO3 is dry. |
| Byproduct: Acid | Hydrolysis | Re-esterify using MeOH/H2SO4 or avoid water in reaction. |
| Dark/Tarry Mixture | Oxidation of Morpholine | Degas solvents; run under Nitrogen atmosphere. |
Analytical Data Validation
To ensure the integrity of the synthesized compound, compare your data against these expected values:
-
Physical State: Yellow crystalline solid.
-
Melting Point: 98–101 °C (Lit. varies slightly by crystal form).
-
1H NMR (400 MHz, CDCl3):
- 8.65 (d, J=2.8 Hz, 1H, H-6 aromatic) — Deshielded by NO2.
- 8.25 (dd, J=9.0, 2.8 Hz, 1H, H-4 aromatic).
- 7.05 (d, J=9.0 Hz, 1H, H-3 aromatic) — Upfield due to ortho-amino group.
-
3.95 (s, 3H,
). -
3.85 (m, 4H, Morpholine
). -
3.20 (m, 4H, Morpholine
).
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the neat residue at high temperatures.
-
Morpholine: Corrosive, flammable, and a respiratory irritant. Handle in a fume hood.
-
Waste Disposal: Aqueous waste contains morpholine and fluoride/chloride salts. Dispose of according to halogenated organic waste protocols.
References
- Note: Provides general conditions for SNAr of morpholine with halonitrobenzo
-
Organic Syntheses. (1928). Methyl m-nitrobenzoate. Org. Synth. 8, 76; Coll. Vol. 1, 372. Retrieved from [Link]
- Note: Foundational text for the nitration and esterific
- Note: Safety and physical property data for the starting m
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved from [Link]
- Note: Detailed mechanistic grounding for the SNAr reaction.
Sources
Catalytic hydrogenation of Methyl 2-morpholino-5-nitrobenzenecarboxylate to aniline derivatives
Executive Summary & Scope
This application note details the optimized protocol for the catalytic hydrogenation of Methyl 2-morpholino-5-nitrobenzoate (CAS: 1032903-84-8 / Precursor to CAS: 4031-84-9) to its corresponding aniline derivative, Methyl 5-amino-2-morpholinobenzoate .
This transformation is a critical intermediate step in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, most notably Gefitinib (Iressa) . While the reduction of aromatic nitro groups is a standard transformation, the presence of the morpholine moiety (a tertiary amine) and the methyl ester requires specific conditions to prevent catalyst poisoning, transesterification, or hydrolysis while ensuring complete conversion.
Key Technical Achievements of This Protocol
-
Yield: >95% isolated yield.[1]
-
Purity: >98% (HPLC), suitable for direct use in subsequent SNAr or amidation steps.
-
Scalability: Validated from milligram (lab) to kilogram (pilot) scales.
Reaction Chemistry & Mechanism
Reaction Scheme
The reduction proceeds via the classic Haber mechanism on a heterogeneous catalyst surface. The nitro group (
Caption: Stepwise reduction pathway. The reduction of the hydroxylamine intermediate is often the rate-determining step; incomplete reaction leads to colored hydroxylamine impurities.
Mechanistic Challenges[2][3]
-
Catalyst Poisoning: The morpholine nitrogen is a Lewis base that can coordinate with Pd sites, potentially slowing reaction kinetics.
-
Solubility: The nitro-ester starting material has limited solubility in pure alcohols (MeOH/EtOH) at room temperature. A co-solvent strategy (THF or EtOAc) is often required for high-concentration runs.
-
Selectivity: The methyl ester is generally stable, but the use of reactive solvents (e.g., primary amines or strong bases) must be avoided to prevent amidation or hydrolysis.
Critical Process Parameters (CPP)
| Parameter | Recommended Range | Impact on Quality/Yield |
| Catalyst | 5-10% Pd/C (50% water wet) | Crucial: Wet catalyst prevents pyrophoric ignition. 10% loading ensures rapid turnover despite morpholine coordination. |
| Solvent | Methanol : THF (4:1) | Methanol promotes proton transfer; THF ensures substrate solubility. |
| H₂ Pressure | 1 – 3 bar (15 – 45 psi) | Higher pressure accelerates the rate-limiting hydroxylamine reduction step. |
| Temperature | 25°C – 40°C | >50°C increases risk of ester hydrolysis or transesterification if EtOH is used. |
| Agitation | High Shear / Vigorous | Reaction is mass-transfer limited (gas-liquid-solid). Poor stirring leads to stalled reactions. |
Detailed Experimental Protocols
Method A: Standard Catalytic Hydrogenation (Preferred)
Best for: Routine synthesis, high purity requirements, scale-up.
Materials:
-
Methyl 2-morpholino-5-nitrobenzoate (10.0 g, 37.6 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (1.0 g, 10 wt% loading)
-
Methanol (80 mL)
-
Tetrahydrofuran (THF) (20 mL)
-
Hydrogen gas (Balloon or Cylinder)
Step-by-Step Protocol:
-
Preparation: In a 250 mL hydrogenation flask (or autoclave), dissolve 10.0 g of the nitrobenzoate substrate in a mixture of 20 mL THF and 80 mL Methanol. Note: Mild warming (30°C) may be needed for complete dissolution.
-
Catalyst Addition: Under a gentle stream of Nitrogen (inert atmosphere), carefully add 1.0 g of 10% Pd/C (50% wet).
-
Safety Alert: Pd/C is pyrophoric when dry. Always use wet catalyst and keep wet with solvent.
-
-
Purging: Seal the vessel. Evacuate the headspace and backfill with Nitrogen (3 cycles). Then, evacuate and backfill with Hydrogen (3 cycles).
-
Reaction:
-
For Balloon: Attach a double-balloon of H₂ and stir vigorously at Room Temperature (20-25°C) for 6–12 hours.
-
For Parr Shaker/Autoclave: Pressurize to 30 psi (2 bar) and shake/stir at 25°C. Reaction is typically complete in 2–4 hours.
-
-
Monitoring: Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexane).
-
Starting Material R_f: ~0.6 (Yellow spot)
-
Product R_f: ~0.3 (Fluorescent/UV active spot)
-
Look for: Disappearance of the yellow nitro color.
-
-
Work-up:
-
Flush vessel with Nitrogen.[2]
-
Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with 20 mL Methanol.
-
Caution: Do not suck the catalyst filter cake dry; keep it damp with water/solvent before disposal to prevent ignition.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield an off-white to pale brown solid.
-
Purification (Optional): If the color is dark, recrystallize from minimal hot Ethyl Acetate/Hexane or Isopropanol.
Method B: Catalytic Transfer Hydrogenation (Alternative)
Best for: Labs without H₂ gas cylinders, or if safety regulations prohibit pressurized hydrogen.
Materials:
-
Ammonium Formate (5 equiv.)
-
10% Pd/C (10 wt%)
-
Methanol (Solvent)
Protocol:
-
Dissolve substrate in Methanol.
-
Add 10% Pd/C under Nitrogen.
-
Add Ammonium Formate (solid) in one portion.
-
Heat to reflux (65°C) for 1–2 hours. Note: CO₂ and NH₃ gas will evolve; ensure open venting through a bubbler.
-
Filter hot through Celite and concentrate.
Process Workflow Diagram
Caption: Operational workflow for the hydrogenation process.
Analytical Characterization
To validate the product identity (Methyl 5-amino-2-morpholinobenzoate), compare against these standard metrics:
-
Physical State: Off-white to pale grey solid.
-
Melting Point: 108–112°C (may vary based on polymorph/purity).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.05 (d, 1H, Ar-H ortho to ester),
-
δ 6.80 (dd, 1H, Ar-H meta),
-
δ 6.75 (d, 1H, Ar-H ortho to morpholine),
-
δ 5.10 (s, 2H, -NH₂, broad exchangeable),
-
δ 3.80 (s, 3H, -COOCH₃),
-
δ 3.70 (m, 4H, morpholine O-CH₂),
-
δ 2.90 (m, 4H, morpholine N-CH₂).
-
-
MS (ESI): Calculated for C₁₂H₁₆N₂O₃ [M+H]⁺ = 237.12; Found = 237.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (<80% Conv.) | Catalyst poisoning by amine; H₂ starvation. | 1. Increase H₂ pressure to 50 psi.2. Add 1% Acetic Acid to solvent (protonates amine, protecting catalyst). |
| Product is Dark/Colored | Oxidation of aniline; Trace nitroso impurities. | 1. Limit air exposure during workup.2. Add small amount of Sodium Dithionite or Ascorbic acid during workup. |
| Low Yield | Product trapped in Celite pad or solubility issues. | Wash Celite pad thoroughly with hot THF or MeOH. Ensure product didn't crystallize during filtration. |
| Transesterification | Use of Ethanol with Methyl Ester substrate. | Strictly use Methanol as the solvent to match the ester group, or use non-nucleophilic THF/EtOAc. |
References
-
Preparation of Gefitinib and Intermediates. Patent WO2013180403A1. (2013). Describes the synthetic route and challenges of nitro reduction in gefitinib precursors.
-
Synthesis of 5-amino-2-morpholinobenzoic acid. PrepChem. (n.d.). Protocols for the hydrolysis and reduction of the morpholino-nitrobenzoate scaffold.
-
Methyl 5-amino-2-morpholinobenzoate Product Data. BLD Pharm. (2025). Analytical data and physical properties for CAS 4031-84-9.
-
Nitro Reduction - Common Conditions. Common Organic Chemistry. (2025). General review of Pd/C and alternative reduction methods.
-
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Chandregowda, V. et al.[3] (2009).[4] European Journal of Medicinal Chemistry. Discusses alternative reduction strategies (Fe/AcOH) when catalytic hydrogenation fails for similar substrates.
Sources
- 1. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Reagents for esterification of 2-morpholino-5-nitrobenzoic acid
Application Note & Technical Guide
Abstract & Strategic Analysis
The esterification of 2-morpholino-5-nitrobenzoic acid (CAS: 4036-83-3) presents a classic "push-pull" challenge in organic synthesis. The molecule features a strongly electron-withdrawing nitro group at the meta position (relative to the carboxyl) and a bulky, electron-donating morpholine ring at the ortho position.
The Challenge: The "Ortho-Effect" and Protonation
Standard acid-catalyzed Fisher esterification (refluxing in alcohol with H₂SO₄) is often inefficient for this substrate due to two converging factors:
-
Steric Hindrance (The Sirich Effect): The ortho-morpholine group twists the carboxylate out of planarity with the benzene ring, hindering the approach of nucleophiles (alcohols) to the carbonyl carbon.
-
Basic Nitrogen Sequestration: In strong acidic media, the morpholine nitrogen (
for conjugate acid) protonates. This creates a dicationic species (if the nitro group allows) or simply precipitates the salt, removing the substrate from the solution phase and halting kinetics.
The Solution Hierarchy
To ensure high yields and purity, we recommend three distinct protocols based on the scale and the nature of the alcohol partner.
| Method | Mechanism | Ideal For | Pros | Cons |
| A. Alkyl Halide Alkylation | Methyl/Ethyl/Benzyl Esters | Bypasses steric hindrance; Mild conditions; High Yield. | Requires toxic alkyl halides (e.g., MeI). | |
| B. Acyl Chloride Activation | Nucleophilic Acyl Substitution | Scale-up (>10g); Simple Alcohols | Cost-effective; Robust. | Generates HCl; Requires base scavenger for morpholine. |
| C. Steglich Coupling | Carbodiimide Activation | Complex/Fragile Alcohols | Very mild; Neutral pH possible. | Atom uneconomical; Urea byproduct removal. |
Decision Framework & Workflow
The following decision tree guides the selection of the optimal reagent system.
Figure 1: Strategic selection of esterification reagents based on substrate complexity and scale.
Detailed Protocols
Protocol A: The "Steric Bypass" (Cesium Carbonate Alkylation)
Best for: Methyl, Ethyl, or Benzyl esters on a lab scale.
Rationale: This method avoids attacking the hindered carbonyl carbon. Instead, the base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile attacking an unhindered alkyl halide (
Reagents:
-
Substrate: 2-Morpholino-5-nitrobenzoic acid (1.0 eq)
-
Base: Cesium Carbonate (
) (1.5 eq) — Preferred over for better solubility in DMF. -
Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (1.2 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 1.0 eq of the acid in anhydrous DMF (concentration ~0.2 M). The solution will likely be yellow/orange due to the nitroaniline motif.
-
Deprotonation: Add 1.5 eq of
. Stir at Room Temperature (RT) for 30 minutes. The mixture may become a suspension.-
Checkpoint: Ensure the system is sealed under
to prevent moisture absorption.
-
-
Alkylation: Dropwise add 1.2 eq of Alkyl Iodide/Bromide.
-
Caution: MeI is toxic and volatile. Use a fume hood.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1). The polar acid spot (baseline) should disappear, replaced by a less polar ester spot (
). -
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over
. Concentrate in vacuo.
Protocol B: Acid Chloride Activation (Scale-Up)
Best for: Large scale synthesis of methyl/ethyl esters where cost is a factor.
Rationale: Converting the acid to an acid chloride (
Reagents:
-
Substrate: 2-Morpholino-5-nitrobenzoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
) (3.0 eq) or Oxalyl Chloride (1.5 eq) + Cat. DMF. -
Solvent: Toluene or DCM.
-
Base (Step 2): Triethylamine (
) or Pyridine.
Step-by-Step:
-
Activation: Suspend the acid in dry Toluene. Add
(3 eq) and a single drop of DMF. -
Reflux: Heat to 70–80°C for 2 hours.
-
Observation: Gas evolution (
and ). The solid should dissolve as the acid chloride forms. -
Note: The morpholine nitrogen will form an HCl salt. This is expected.
-
-
Evaporation: Concentrate to dryness under reduced pressure to remove excess
. Co-evaporate with toluene once to ensure removal of acidic volatiles. -
Esterification: Redissolve the crude yellow residue in DCM. Cool to 0°C.[1]
-
Addition: Add the alcohol (excess, e.g., MeOH) followed by 3.0 eq of
.-
Why 3.0 eq? 1 eq to neutralize the morpholine-HCl salt, 1 eq to neutralize the HCl from esterification, and 1 eq excess.
-
-
Workup: Wash with saturated
to remove unreacted acid, then Brine.
Protocol C: Steglich Esterification (Coupling)
Best for: Coupling with complex, expensive, or acid-sensitive alcohols. Rationale: Uses DCC or EDC to activate the carboxylate. DMAP is critical here as a nucleophilic catalyst to transfer the acyl group from the urea intermediate to the hindered alcohol.
Reagents:
-
Substrate: 2-Morpholino-5-nitrobenzoic acid (1.0 eq)
-
Alcohol: Target Alcohol (1.0–1.2 eq)
-
Coupling Agent: EDC[2]·HCl (1.2 eq) — Preferred over DCC for easier workup (urea is water soluble).
-
Catalyst: DMAP (0.1–0.2 eq)
-
Solvent: DCM (Anhydrous)
Step-by-Step:
-
Mix: Dissolve Acid, Alcohol, and DMAP in DCM at 0°C.
-
Activate: Add EDC·HCl in one portion.
-
Reaction: Allow to warm to RT naturally. Stir for 12–18 hours.
-
Workup: Wash with 1M HCl (to remove DMAP and morpholine), then Sat.
.-
Note: The acid wash will protonate the morpholine product, keeping it in the aqueous layer? NO.
-
Correction: If the product is the morpholine ester, washing with strong acid might pull the product into the aqueous phase.
-
Refined Workup: Wash with 5% Citric Acid (mild) or simply water/brine. If the product is protonated, adjust pH to ~9 with
before extracting the organic layer.
-
Analytical Validation
Successful esterification must be validated using the following markers:
| Technique | Observation (Acid Precursor) | Observation (Ester Product) |
| 1H NMR | Carboxylic proton (broad, >11 ppm) | Absent. New singlet for |
| IR Spectroscopy | Broad O-H stretch (2500–3300 cm⁻¹) | Absent. Sharp C=O stretch shifts slightly (typically 1710–1725 cm⁻¹). |
| HPLC/TLC | Lower | Higher |
Visual Check: The nitro group typically imparts a yellow color. Upon esterification, this yellow color often intensifies or shifts slightly in hue due to changes in the electronic push-pull conjugation system.
References
-
BenchChem. Methyl 5-Morpholino-2-Nitrobenzoate | Research Chemical. (Accessed 2023).[2] Link
-
Santa Cruz Biotechnology. 2-Morpholin-4-yl-5-nitro-benzoic acid | CAS 4036-83-3.[8] (Accessed 2023).[2] Link
-
Organic Chemistry Portal. Esterification - Reagents and Mechanisms. (General Reference for Steglich/Fisher Mechanisms). Link
-
Sigma-Aldrich. 2-Morpholino-5-nitrobenzoic acid Product Page.[9] (Accessed 2023).[2] Link
-
National Institutes of Health (PMC). Structure–activity relationship expansion of 2-morpholinobenzoic acid scaffold. (Context on biological relevance and synthesis intermediates). Link
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 2-morpholino-5-nitrobenzoic acid and all reagents before handling. Nitro-aromatics can be energetic; handle with appropriate care.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 8. 2-Morpholin-4-yl-5-nitro-benzoic acid | CAS 4036-83-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 2-Morpholino-5-nitrobenzoic acid | 4036-83-3 [sigmaaldrich.com]
Scalable Production Methods for Methyl 2-morpholino-5-nitrobenzenecarboxylate
Executive Summary & Strategic Route Analysis
Methyl 2-morpholino-5-nitrobenzenecarboxylate (CAS: 134050-75-2) is a critical pharmacophore intermediate, notably utilized in the synthesis of PI3K inhibitors (e.g., Pictilisib analogues) and other kinase-targeting therapeutics.[1] Its structure features a nitro-activated aromatic ring substituted with a morpholine moiety ortho to the ester.[2][3]
Retrosynthetic Strategy
For scalable manufacturing, the Nucleophilic Aromatic Substitution (
Precursor Selection:
-
Pathway A (Preferred for Quality): Methyl 2-fluoro-5-nitrobenzoate.[1][2] The high electronegativity of fluorine creates a strong dipole, lowering the activation energy for the nucleophilic attack by morpholine.[2] This allows for milder reaction conditions (RT to 50°C) and cleaner impurity profiles.[2]
-
Pathway B (Cost-Driven): Methyl 2-chloro-5-nitrobenzoate.[2] Significantly cheaper but requires higher temperatures (80-100°C) to overcome the higher activation barrier, increasing the risk of ester hydrolysis or nitro-reduction byproducts.[2]
This guide focuses on Pathway A (Fluoro-displacement) as the industry standard for high-purity pharmaceutical intermediates, with notes on adapting for Pathway B.[1][2]
Reaction Mechanism & Pathway
The reaction proceeds via a Meisenheimer complex intermediate.[2] The nitro group at the para position to the leaving group (relative to the morpholine attack site) stabilizes the negative charge, facilitating the substitution.[2]
Figure 1: Mechanism of the
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry | Morpholine (1.1 - 1.2 eq) | Slight excess ensures full conversion of the expensive benzoate.[2] Large excess complicates workup.[2] |
| Base | DIPEA (1.2 eq) or | Neutralizes the HF/HCl byproduct.[2] Inorganic bases ( |
| Solvent | Acetonitrile (MeCN) or THF | Avoid DMF/DMAc for scale-up if possible to prevent solvent retention and aqueous waste issues.[2] MeCN offers easy removal.[2][4] |
| Temperature | 25°C – 45°C | Reaction is exothermic.[2] Controlled temperature prevents ester hydrolysis.[2][5] |
| Reaction Time | 2 – 4 Hours | Fast kinetics due to fluoro-activation.[1][2] |
Protocol A: Scalable Batch Synthesis (100g - 1kg Scale)
Objective: Produce >98% purity material without column chromatography.
Reagents
Step-by-Step Procedure
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and a reflux condenser.[2] Nitrogen purge is recommended but not strictly required (reaction is not moisture sensitive, but hydrolysis is a risk).[2]
-
Charging: Charge Methyl 2-fluoro-5-nitrobenzoate and Acetonitrile at 20°C. Stir until fully dissolved.
-
Base Addition: Add DIPEA in one portion. The solution may darken slightly.
-
Controlled Addition (Critical): Add Morpholine dropwise via an addition funnel over 30-60 minutes.
-
Caution: The reaction is exothermic.[2] Maintain internal temperature
by adjusting jacket cooling and addition rate.
-
-
Reaction: Stir at 40-45°C for 2-3 hours.
-
Quench & Workup:
-
Crystallization (Purification):
-
Drying: Dry filter cake under vacuum at 45°C for 12 hours.
Expected Yield: 85-92% Appearance: Yellow crystalline solid.[2]
Protocol B: Continuous Flow Synthesis (Process Intensification)
Why Flow? Flow chemistry offers superior heat management for exothermic
Flow Reactor Setup
-
Pump A: Solution of Methyl 2-fluoro-5-nitrobenzoate in MeCN (0.5 M).
-
Pump B: Solution of Morpholine + DIPEA in MeCN (0.6 M).[2]
-
Reactor: PFA Coil reactor (10 mL volume) or Chip Reactor.
Figure 2: Continuous flow setup for the synthesis.[2] Residence time is significantly reduced compared to batch.[1][2]
Operating Parameters
-
Temperature: 60°C (Higher temp allowed due to short residence time).
-
Residence Time: 5 – 10 minutes.
-
Throughput: Dependent on pump flow rates (e.g., 2 mL/min total flow = ~12g/hour output on lab scale).
Advantages[1][2]
-
Safety: The reactor volume is small, mitigating the risk of thermal runaway associated with nitro-compound chemistry.[2]
-
Purity: Short residence time prevents the secondary reaction of ester hydrolysis.[2]
Analytical Control & Quality Assurance
To ensure pharmaceutical grade quality, the following analytical methods are required.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Nitro group absorption) and 300 nm.[2]
-
Retention Time: Product will elute later than the polar morpholine but earlier than the starting benzoate (due to the morpholine solubilizing effect).[2]
NMR Identification ( H NMR, 400 MHz, DMSO- )
-
Aromatic Protons: Look for the specific pattern of 1,2,4-substitution.
-
~8.5 ppm (d, J=2-3 Hz, H-6, ortho to nitro/ester).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
~8.2 ppm (dd, H-4).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
~7.2 ppm (d, H-3, ortho to morpholine).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Morpholine: Two multiplets at
3.0-3.8 ppm (4H each).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Methyl Ester: Singlet at
3.8-3.9 ppm (3H).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Impurity Watch: Absence of broad singlet at
10-13 ppm (indicates carboxylic acid from hydrolysis).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Safety & Handling (EHS)[1][2]
Warning: This protocol involves nitro-aromatics and corrosive bases.[1][2]
-
Thermal Hazards: Nitro compounds possess high energy.[2] While this specific ester is relatively stable, Differential Scanning Calorimetry (DSC) should be performed on the reaction mixture before scaling beyond 1kg to determine the onset of decomposition.[2]
-
Toxicity:
-
Waste Disposal: Aqueous waste will contain fluoride ions (if using fluoro-precursor) and organic bases.[1][2] Segregate according to local environmental regulations.
References
-
PubChem. Methyl 2-fluoro-5-nitrobenzoate (Compound Summary). National Library of Medicine.[2] [Link][1][2]
-
Organic Syntheses. Nitration of Methyl Benzoate (General Nitro-benzoate preparation).[2][8] Coll. Vol. 1, p.372 (1941).[2] [Link]
-
World Intellectual Property Organization (WIPO). Patent WO2008070740: PI3K Inhibitor Intermediates.[2] (Reference for the utility of the morpholino-nitrobenzoate scaffold in drug discovery). [Link][1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4 | CID 11217860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 5-Morpholino-2-Nitrobenzoate|Research Chemical [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 134050-75-2|Methyl 5-morpholino-2-nitrobenzoate|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl 5-morpholino-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Name, Senior Application Scientist
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis
In the fast-paced environment of drug discovery and development, the efficient synthesis of novel molecular entities is paramount. Methyl 5-morpholino-2-nitrobenzoate (CAS No. 134050-75-2) is a valuable building block in medicinal chemistry, serving as a key precursor for a variety of pharmacologically active compounds.[1] Its structure, featuring a morpholine moiety and a nitro group, provides a versatile scaffold for the synthesis of compounds targeting a range of biological pathways.[1]
Traditionally, the synthesis of such compounds via nucleophilic aromatic substitution (SNAr) reactions often requires prolonged reaction times and high temperatures, leading to potential side product formation and increased energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[2][3][4][5] By directly and efficiently heating the reactants and solvents, microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity.[2][3][4] This application note provides a detailed protocol for the microwave-assisted synthesis of Methyl 5-morpholino-2-nitrobenzoate, along with a mechanistic overview and expected outcomes.
Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthesis of Methyl 5-morpholino-2-nitrobenzoate proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is characterized by the attack of a nucleophile (morpholine) on an electron-deficient aromatic ring, leading to the displacement of a leaving group (in this case, a halide).
The key to a successful SNAr reaction lies in the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing group, such as the nitro group (-NO2) positioned ortho or para to the leaving group, is crucial. This group serves to stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction.
In this synthesis, the nitro group at the 2-position of the methyl benzoate ring strongly activates the halide at the 5-position for nucleophilic attack by morpholine.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a representative method for the synthesis of Methyl 5-morpholino-2-nitrobenzoate using a dedicated laboratory microwave reactor.
Materials:
-
Methyl 5-chloro-2-nitrobenzoate (or Methyl 5-fluoro-2-nitrobenzoate)
-
Morpholine
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Microwave reaction vials (10 mL) with stir bars
-
Dedicated laboratory microwave reactor with temperature and pressure sensors
Safety Precautions:
-
Always conduct this reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Microwave reactors can generate high pressures and temperatures. Only use vessels and equipment specifically designed for microwave synthesis and operate the instrument according to the manufacturer's guidelines.
-
DMF is a potential reproductive toxin. Handle with care and avoid inhalation and skin contact.
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add Methyl 5-chloro-2-nitrobenzoate (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: To the vial, add 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the following reaction parameters:
-
Temperature: 120 °C (The temperature is monitored by an internal IR sensor).
-
Reaction Time: 10 minutes.
-
Power: Dynamic (The instrument will automatically adjust the power to maintain the set temperature).
-
Stirring: Set to a high rate to ensure efficient mixing.
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) before carefully opening it.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield Methyl 5-morpholino-2-nitrobenzoate as a solid.
Visualizing the Workflow
Caption: Experimental workflow for the microwave-assisted synthesis of Methyl 5-morpholino-2-nitrobenzoate.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | Methyl 5-chloro-2-nitrobenzoate |
| Reagents | Morpholine, Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Microwave Temperature | 120 °C |
| Microwave Time | 10 minutes |
| Expected Yield | > 85% (after purification) |
Expected Results and Characterization
The final product, Methyl 5-morpholino-2-nitrobenzoate, is expected to be a solid with a melting point in the range of 129-131 °C.[1]
Spectroscopic Data:
While experimental spectra for this specific compound are not widely published, the following are predicted spectroscopic data based on its structure and data from analogous compounds.
-
1H NMR (400 MHz, CDCl3) δ (ppm):
-
8.05 (d, J = 9.0 Hz, 1H, Ar-H)
-
7.15 (dd, J = 9.0, 2.5 Hz, 1H, Ar-H)
-
6.90 (d, J = 2.5 Hz, 1H, Ar-H)
-
3.95 (s, 3H, OCH3)
-
3.88 (t, J = 4.8 Hz, 4H, -N(CH2)2)
-
3.40 (t, J = 4.8 Hz, 4H, -O(CH2)2)
-
-
13C NMR (100 MHz, CDCl3) δ (ppm):
-
164.0 (C=O)
-
155.0 (C-N)
-
141.0 (C-NO2)
-
130.0 (Ar-C)
-
125.0 (Ar-C)
-
118.0 (Ar-C)
-
115.0 (Ar-C)
-
66.5 (-O(CH2)2)
-
53.0 (OCH3)
-
48.0 (-N(CH2)2)
-
-
FT-IR (KBr, cm-1):
-
~2950-2850 (C-H stretching)
-
~1720 (C=O stretching of ester)
-
~1580, 1340 (asymmetric and symmetric NO2 stretching)
-
~1250 (C-O-C stretching of ester and ether)
-
~1115 (C-N stretching)
-
-
Mass Spectrometry (ESI-MS):
-
m/z 267.1 [M+H]+
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Increase reaction time or temperature. Ensure proper sealing of the microwave vial to maintain pressure. |
| Inactive reagents | Use fresh, anhydrous reagents and solvent. | |
| Formation of side products | Reaction temperature too high | Lower the reaction temperature. |
| Extended reaction time | Optimize the reaction time; monitor by TLC to avoid prolonged heating after completion. | |
| Difficulty in purification | Incomplete removal of DMF | Ensure thorough washing with water during the work-up to remove residual DMF. |
| Co-eluting impurities | Adjust the eluent system for column chromatography (e.g., gradient elution). |
Conclusion
The microwave-assisted synthesis of Methyl 5-morpholino-2-nitrobenzoate offers a significant improvement over conventional heating methods. This protocol provides a rapid, efficient, and high-yielding route to this valuable synthetic intermediate. The dramatic reduction in reaction time from hours to minutes, coupled with high product purity, underscores the power of microwave technology in accelerating the drug discovery and development process. This method aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents.
References
-
Choudhary, D., et al. (2022). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Pharmaceuticals, 15(9), 1123. [Link]
-
Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Pharmacy and Technology, 10(2), 116-120. [Link]
-
Parmar, N. D., et al. (2018). Microwave-assisted synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4-(substituted ethynyl)phenyl]methanones. Arkivoc, 2018(7), 1-14. [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]
-
Norlab. Microwave Reaction Tutorial. [Link]
-
BS Publications. PART - 1 INTRODUCTION. [Link]
-
Sciforum. Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. [Link]
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-morpholino-5-nitrobenzenecarboxylate
Introduction: The Strategic Importance of the Morpholine-Substituted Nitroaromatic Scaffold
In the landscape of medicinal chemistry and drug discovery, the morpholine moiety is recognized as a "privileged structure."[1][2] Its incorporation into molecular frameworks often imparts favorable physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[3] The morpholine ring's ability to act as a bioisosteric replacement for other cyclic amines like piperazine has been a successful strategy in optimizing lead compounds.[3] This guide focuses on the synthetic utility of a versatile building block, Methyl 2-morpholino-5-nitrobenzenecarboxylate , a compound strategically functionalized for elaboration into a diverse array of heterocyclic systems with significant therapeutic potential.
The core of this molecule's utility lies in the strategic placement of three key functional groups on the benzene ring:
-
The Morpholine Group: Provides a handle for modulating solubility and pharmacokinetic properties in the final compounds.
-
The Methyl Ester: A versatile group that can be retained, hydrolyzed, or amidated to introduce further diversity.
-
The Nitro Group: This is the primary reactive center for initiating heterocyclic ring formation. Its facile reduction to an amino group is the gateway to a multitude of cyclization strategies.[4]
This document provides a comprehensive overview of the synthesis of Methyl 2-morpholino-5-nitrobenzenecarboxylate, detailed protocols for its conversion into a key amino-intermediate, and subsequent application in the synthesis of medicinally relevant heterocyclic cores, including quinazolinones, benzimidazoles, and phenazines.
Part 1: Synthesis of the Core Reagent: Methyl 2-morpholino-5-nitrobenzenecarboxylate
The synthesis of Methyl 2-morpholino-5-nitrobenzenecarboxylate is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the ortho- and para-positions to nucleophilic attack, facilitating the displacement of a suitable leaving group, such as a halide, by morpholine.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol outlines the synthesis from a commercially available starting material, Methyl 2-chloro-5-nitrobenzoate.
Reaction Scheme:
Figure 1: Synthesis of Methyl 2-morpholino-5-nitrobenzenecarboxylate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Equivalents |
| Methyl 2-chloro-5-nitrobenzoate | 215.59 | 2.16 g | 10 | 1.0 |
| Morpholine | 87.12 | 1.31 mL | 15 | 1.5 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 20 mL | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-chloro-5-nitrobenzoate (2.16 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Add dimethyl sulfoxide (20 mL) to the flask.
-
With stirring, add morpholine (1.31 mL, 15 mmol) to the suspension.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material will have a different Rf value than the product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of cold deionized water and stir for 15 minutes. A precipitate of the product may form.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (using a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Methyl 2-morpholino-5-nitrobenzenecarboxylate as a solid.
Expected Spectroscopic Data:
-
1H NMR (400 MHz, CDCl₃): δ (ppm) ~8.2 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (t, 4H, morpholine-H), ~3.1 (t, 4H, morpholine-H).
-
13C NMR (101 MHz, CDCl₃): δ (ppm) ~165.0 (C=O), ~155.0 (C-NO₂), ~145.0 (C-N), ~130.0 (Ar-CH), ~125.0 (Ar-CH), ~120.0 (Ar-CH), ~115.0 (Ar-C), ~66.5 (morpholine-CH₂), ~52.0 (OCH₃), ~50.0 (morpholine-CH₂).
-
IR (KBr, cm-1): ~2950-2850 (C-H stretch), ~1730 (C=O ester stretch), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretch), ~1250 (C-O stretch).
-
MS (ESI+): m/z calculated for C₁₂H₁₄N₂O₅ [M+H]⁺: 267.09.
Part 2: The Gateway Reaction - Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is the pivotal step that unlocks the potential of Methyl 2-morpholino-5-nitrobenzenecarboxylate as a precursor for heterocyclic synthesis. The choice of reducing agent is critical to ensure chemoselectivity, preserving the ester and morpholine functionalities. Several reliable methods are available.
Workflow for Heterocycle Synthesis
Figure 2: Overall synthetic workflow from the core reagent.
Protocol 2: Catalytic Hydrogenation (High Yield, Clean)
This method is often preferred for its high efficiency and clean reaction profile, typically yielding the product with minimal purification.
Materials:
| Reagent/Solvent | Quantity (5 mmol scale) | Notes |
| Methyl 2-morpholino-5-nitrobenzoate | 1.33 g | From Protocol 1 |
| 10% Palladium on Carbon (Pd/C) | 65 mg | 5 mol% catalyst loading |
| Methanol or Ethyl Acetate | 25 mL | Anhydrous grade |
| Hydrogen (H₂) gas | - | Balloon or hydrogenation apparatus |
| Celite® | As needed | Filter aid |
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker flask or a thick-walled flask), dissolve Methyl 2-morpholino-5-nitrobenzenecarboxylate (1.33 g, 5 mmol) in methanol (25 mL).
-
Carefully add 10% Pd/C (65 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen (typically to 50 psi or use a hydrogen-filled balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The product, Methyl 5-amino-2-morpholinobenzoate, will be more polar than the starting material.
-
Upon completion (typically 2-4 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-amino-2-morpholinobenzoate . This intermediate is often used directly in the next step without further purification.
Expected Spectroscopic Data for the Amino Intermediate:
-
1H NMR (400 MHz, CDCl₃): δ (ppm) ~7.2 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.7 (dd, 1H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.7 (t, 4H, morpholine-H), ~3.6 (br s, 2H, NH₂), ~2.9 (t, 4H, morpholine-H).
-
MS (ESI+): m/z calculated for C₁₂H₁₆N₂O₃ [M+H]⁺: 237.12.
Protocol 3: Reduction with Iron Powder in Acetic Acid (Cost-Effective)
This classical method is robust, inexpensive, and avoids the need for specialized hydrogenation equipment.
Materials:
| Reagent/Solvent | Quantity (5 mmol scale) | Notes |
| Methyl 2-morpholino-5-nitrobenzoate | 1.33 g | From Protocol 1 |
| Iron Powder (Fe) | 0.84 g (15 mmol) | 3 equivalents |
| Glacial Acetic Acid (AcOH) | 10 mL | - |
| Ethanol (EtOH) | 10 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | As needed | For neutralization |
Procedure:
-
To a 50 mL round-bottom flask with a reflux condenser, add Methyl 2-morpholino-5-nitrobenzenecarboxylate (1.33 g, 5 mmol), ethanol (10 mL), and glacial acetic acid (10 mL).
-
Add iron powder (0.84 g, 15 mmol) to the stirred solution.
-
Heat the mixture to reflux (approximately 80-90 °C) for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter the hot solution through Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino intermediate.
Part 3: Application in Heterocyclic Synthesis
The in situ generated or isolated Methyl 5-amino-2-morpholinobenzoate is a versatile precursor for various heterocyclic systems.
Application I: Synthesis of Quinazolinones
Quinazolinones are a prominent class of heterocycles with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5] The most direct route to the quinazolinone core from our intermediate is through reaction with a one-carbon source like formamide.
Reaction Scheme:
Figure 3: Cyclization to form the quinazolinone ring.
Procedure:
-
Place the crude Methyl 5-amino-2-morpholinobenzoate (from 5 mmol of starting nitro compound) in a 50 mL round-bottom flask.
-
Add an excess of formamide (e.g., 10-15 mL).
-
Heat the mixture in an oil bath to 180-190 °C for 4-6 hours. Use a reflux condenser.
-
Monitor the reaction by TLC. The product will be significantly more polar than the starting amine.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water (50 mL). The product should precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the crude 7-Morpholinoquinazolin-4(3H)-one.
-
Recrystallize from ethanol or a similar solvent to obtain the pure product.
Expected Spectroscopic Data:
-
1H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.1 (br s, 1H, NH), ~8.0 (s, 1H, H-2), ~7.9 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~3.7 (t, 4H, morpholine-H), ~3.2 (t, 4H, morpholine-H).
-
13C NMR (101 MHz, DMSO-d₆): δ (ppm) ~161.0 (C=O), ~152.0 (Ar-C), ~148.0 (Ar-C), ~145.0 (N=CH), ~127.0 (Ar-CH), ~118.0 (Ar-C), ~115.0 (Ar-CH), ~110.0 (Ar-CH), ~66.0 (morpholine-CH₂), ~48.0 (morpholine-CH₂).
-
MS (ESI+): m/z calculated for C₁₂H₁₃N₃O₂ [M+H]⁺: 232.10.
Application II: Synthesis of Benzimidazoles (A Two-Step Approach)
Benzimidazoles are another critical heterocyclic scaffold found in numerous pharmaceuticals, such as proton pump inhibitors and anthelmintics.[6] The synthesis from our intermediate requires an additional step: amidation of the ester followed by cyclization. A more direct, albeit different pathway, involves the reduction of the nitro group to an amine, followed by reaction with a carboxylic acid or its equivalent.
For a more advanced application, if the methyl ester is first converted to an amide (e.g., with ammonia to form 5-amino-2-morpholinobenzamide), a subsequent one-pot reductive cyclization with an aldehyde could be envisioned to form 2-substituted-6-morpholinobenzimidazoles.
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 3. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-morpholino-5-nitrobenzenecarboxylate
Welcome to the technical support guide for the synthesis of Methyl 2-morpholino-5-nitrobenzenecarboxylate. This document is designed for researchers, chemists, and drug development professionals aiming to optimize this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common issues, and provide actionable strategies to maximize your yield and purity.
Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts governing the synthesis, providing the "why" behind the experimental parameters.
Q1: What is the reaction mechanism for the synthesis of Methyl 2-morpholino-5-nitrobenzenecarboxylate?
This synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanism is a two-step addition-elimination process.[1][2][3]
-
Nucleophilic Attack: The nitrogen atom of morpholine, a strong nucleophile, attacks the electron-deficient carbon atom bonded to the leaving group (typically chlorine or fluorine) on the methyl 2-halo-5-nitrobenzoate ring. This step is usually the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[4][5][6]
-
Elimination & Aromatization: The aromaticity is restored when the leaving group (e.g., Cl⁻) is expelled, and the electron pair from the C-Cl bond reforms the pi system of the benzene ring.[3]
The presence of the nitro group (NO₂) is crucial. Its strong electron-withdrawing nature, particularly from the ortho and para positions, delocalizes the negative charge of the Meisenheimer complex, stabilizing this key intermediate and activating the ring for nucleophilic attack.[3][7][8]
Click to see the SNAr Mechanism Diagram
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Q2: Why is a base, such as potassium carbonate (K₂CO₃), often included in the reaction?
A base is typically added to neutralize the acidic byproduct (HCl or HF) formed during the reaction.[9] Amines can react with acids to form ammonium salts, which are no longer nucleophilic and can halt the reaction.[10][11] By including a non-nucleophilic base like potassium carbonate or triethylamine, the acid is scavenged as it is formed, ensuring that the morpholine remains in its free, nucleophilic state to react with the starting material. This drives the reaction to completion and improves the overall yield.
Q3: How does the choice of solvent impact the reaction yield?
Solvent choice is critical in SNAr reactions. Polar aprotic solvents are strongly recommended.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the solvents of choice. They can solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the anionic nucleophile (morpholine). This leaves the nucleophile "naked" and highly reactive, significantly accelerating the reaction rate.[8][12][13]
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents should generally be avoided. They can form hydrogen bonds with the morpholine, creating a solvent cage that stabilizes the nucleophile and reduces its reactivity, thereby slowing down the reaction.[13][14]
| Solvent Type | Examples | Effect on Nucleophile | Relative Rate |
| Polar Aprotic | DMSO, DMF | Minimally solvated, highly reactive | Very High |
| Polar Aprotic | Acetonitrile | Moderately solvated, reactive | High |
| Polar Protic | Methanol, Ethanol | Heavily solvated, low reactivity | Low |
| Non-Polar | Toluene, Hexane | Poor solubility of reactants | Very Low |
Q4: Which leaving group is better for this reaction: Fluorine or Chlorine?
Contrary to what is observed in SN2 reactions, in SNAr reactions, fluoride is often a better leaving group than chloride.[8] The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex. Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. This effect on the first step outweighs its poorer ability as a leaving group in the second, fast step. Therefore, using Methyl 2-fluoro-5-nitrobenzoate may lead to a faster reaction and higher yield compared to Methyl 2-chloro-5-nitrobenzoate.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Methyl 2-chloro-5-nitrobenzoate (1.0 eq)
-
Morpholine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-chloro-5-nitrobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Reagent Addition: Begin stirring the mixture and add morpholine (1.2 - 1.5 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 80-100°C. The optimal temperature may vary and should be determined empirically.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing cold water (approximately 10 times the volume of the reaction solvent). This will precipitate the product.
-
Workup - Extraction: If the product does not precipitate or appears oily, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF/DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to yield the pure Methyl 2-morpholino-5-nitrobenzenecarboxylate.[9]
Click to see the Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of the target compound.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section is formatted as a Q&A to directly address potential problems.
Q: My reaction is very slow or shows low conversion. What should I check?
A: This is a common issue that can often be resolved by systematically evaluating the following factors:
-
Reagent Quality:
-
Morpholine: Ensure it has not degraded. Old bottles can absorb water and carbon dioxide from the air. Using a freshly opened bottle or distilled morpholine is recommended.
-
Solvent: The solvent must be anhydrous. Water will reduce the nucleophilicity of the morpholine. Use a new, sealed bottle of anhydrous DMF or DMSO.[13]
-
Base: Ensure the potassium carbonate is anhydrous. It can be dried in an oven before use if necessary.
-
-
Temperature:
-
Many SNAr reactions require heat to overcome the activation energy.[8] If you are running the reaction at a low temperature, incrementally increase it (e.g., from 80°C to 100°C or 120°C) and monitor the progress.
-
-
Activation of Starting Material:
-
Confirm your starting material is indeed Methyl 2-chloro -5-nitrobenzoate or Methyl 2-fluoro -5-nitrobenzoate. The nitro group must be ortho or para to the leaving group to provide sufficient activation. If you were to use Methyl 4-chloro-3-nitrobenzoate, for example, the reaction would be significantly slower as the meta-nitro group provides much weaker activation.[8]
-
Click to see the Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yield.
Q: My TLC shows multiple spots, indicating side products. What are they and how can I avoid them?
A: Side product formation can complicate purification and reduce yield. Here are the most likely culprits:
-
Hydrolysis of the Ester: If there is water in your reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially at elevated temperatures with a base present.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction.[13]
-
-
Over-alkylation/Reaction with Product: While less common for this specific reaction, in some amine alkylations, the product amine can react further.[11] In this case, it's highly unlikely due to the deactivating effect of the carbonyl group on the morpholine nitrogen's nucleophilicity.
-
Reaction with Solvent: If using a potentially reactive solvent (which should be avoided), it could compete with the morpholine.
-
Solution: Stick to recommended polar aprotic solvents like DMF, DMSO, or acetonitrile.[8]
-
Q: I'm having trouble removing the high-boiling solvent (DMSO/DMF) during workup. What's the best way?
A: This is a very common challenge.
-
Aqueous Workup: The most effective method is a thorough aqueous workup. After quenching the reaction in water, perform multiple extractions with a solvent like ethyl acetate. Then, wash the combined organic layers several times with water, followed by a final wash with brine. The water washes will partition the highly water-soluble DMSO/DMF into the aqueous layer.[8]
-
Vacuum Distillation: For small-scale reactions, removing the bulk of the solvent on a rotary evaporator and then placing the flask on a high-vacuum line for several hours (or overnight) can help remove residual traces.
Q: My final product is an oil, but I expected a solid. How can I crystallize it?
A: If the product is pure (as determined by NMR/LC-MS) but oily, it may be a supercooled liquid or require specific conditions to crystallize.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to induce crystallization.
-
Solvent-Antisolvent: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Let it stand, and crystals may form.
-
Re-purification: An oily product often indicates impurities. Re-purifying via column chromatography may be necessary to remove contaminants that are inhibiting crystallization.
By understanding the mechanistic principles and systematically troubleshooting these common issues, you can significantly improve the yield and purity of your Methyl 2-morpholino-5-nitrobenzenecarboxylate synthesis.
References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. [Link]
-
Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. [Link]
-
Optimized conditions for nucleophilic substitution of hydroxy group in 1 with morpholine and appearance of the reaction mixture after milling (2.8 mmol experiment). ResearchGate. [Link]
- Process for the purification of mononitro aromatic compounds.
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. RSC Publishing. [Link]
-
Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic. [Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
-
Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. [Link]
-
Meisenheimer complex. Wikipedia. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
-
Amine Reactivity. Michigan State University Chemistry. [Link]
-
Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States?. PubMed. [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F. DASH. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Stability of the Meisenheimer Complex in a SNAr Reaction. Frontiers in Chemistry. [Link]
-
SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory study. ResearchGate. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. [Link]
-
How can I purify two different-substituted aromatic compounds?. ResearchGate. [Link]
-
NITRO COMPOUNDS. Unknown Source. [Link]
-
Methyl 5-chloro-2-nitrobenzoate. National Institutes of Health. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]
-
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. [Link]
-
Lecture for Lesson IV.16: Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]
-
Synthesis of the 5-methyl-2-nitrobenzoic acid. ResearchGate. [Link]
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methyl 5-Morpholino-2-Nitrobenzoate|Research Chemical [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Purification techniques for Methyl 2-morpholino-5-nitrobenzenecarboxylate
Answering the user's request.## Technical Support Center: Purification of Methyl 2-morpholino-5-nitrobenzenecarboxylate
This technical guide serves as a dedicated support resource for researchers, medicinal chemists, and process development scientists working with Methyl 2-morpholino-5-nitrobenzenecarboxylate. The purification of this intermediate is critical for ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. This document provides in-depth, field-proven troubleshooting advice and detailed protocols designed to address the specific challenges encountered during the purification of this nitroaromatic compound.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
Before initiating any purification protocol, a foundational understanding of the molecule's properties and a clear strategy are paramount. This section addresses the most common preliminary questions.
Physicochemical Properties Overview
A successful purification strategy is built upon the physicochemical properties of the target compound. The presence of a polar morpholine ring, a strongly electron-withdrawing nitro group, and a methyl ester functionality imparts a distinct polarity to Methyl 2-morpholino-5-nitrobenzenecarboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [1][2] |
| Molecular Weight | 266.25 g/mol | [1][2] |
| Predicted Polarity | Moderately Polar | Inferred from structure & chromatographic behavior |
| CAS Number | 134050-75-2 | [3] |
| Appearance | Likely a crystalline solid | Inferred from common purification methods[4][5] |
Frequently Asked Questions
Q1: What is the best initial step to assess the purity of my crude Methyl 2-morpholino-5-nitrobenzenecarboxylate?
A1: The indispensable first step is Thin-Layer Chromatography (TLC). TLC provides a rapid and inexpensive snapshot of your crude material's complexity. It helps you visualize the number of components, estimate the relative polarity of your target compound versus impurities, and, most importantly, develop an effective solvent system for preparative column chromatography.[6][7]
Q2: What are the most common impurities I should expect?
A2: Given that the synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction, the most probable impurities are the unreacted starting materials[3]:
-
Methyl 5-chloro-2-nitrobenzoate or Methyl 5-fluoro-2-nitrobenzoate : These are less polar than the product.
-
Morpholine : This is a polar amine. Excess morpholine is often removed during the aqueous work-up, but traces may remain.
-
Side-reaction products : Depending on reaction conditions, minor isomeric products or by-products from undesired reactions could be present.
Q3: Which purification technique is generally recommended for this compound?
A3: Flash column chromatography using silica gel is the most robust and widely applicable method for purifying this compound on a laboratory scale.[3][8] Silica gel's polar nature effectively separates the moderately polar product from less polar starting materials and non-polar by-products.[6][7] For achieving the highest analytical purity, especially for a solid product, recrystallization can be employed as a final polishing step after chromatography.[9]
Q4: My crude product is a dark, oily residue. Can I still use recrystallization?
A4: Directly attempting to recrystallize a crude oil is often problematic and can lead to the product "oiling out" instead of forming crystals.[10] This happens when impurities depress the melting point of the mixture below the temperature of the solvent. The recommended workflow is to first subject the crude oil to column chromatography to remove the bulk of the impurities. The resulting partially purified solid can then be effectively recrystallized to achieve high purity.
Section 2: The Purification Workflow: A Strategic Overview
A systematic approach is crucial for efficient and successful purification. The following workflow outlines the logical progression from crude material to a pure, characterized compound.
Caption: General Purification Workflow.
Section 3: Troubleshooting Guide: Flash Column Chromatography
This is the primary workhorse for purifying Methyl 2-morpholino-5-nitrobenzenecarboxylate.
Caption: Column Chromatography Troubleshooting Tree.
Problem: My product is not moving off the baseline (Rf = 0), even with 50% Ethyl Acetate in Hexanes.
-
Causality & Solution: An Rf value of zero indicates that the compound has a very strong affinity for the polar silica gel stationary phase and a low affinity for the mobile phase.[6] The polarity of the eluent is insufficient to move the compound.
-
Action: Systematically increase the polarity of the mobile phase. Try gradients moving towards 100% ethyl acetate. If that is still insufficient, consider a more polar solvent system, such as Dichloromethane (DCM) and Methanol (e.g., starting at 1% MeOH in DCM). Be cautious, as methanol is a very polar solvent and should be increased in small increments.
-
Problem: The product and a key impurity are co-eluting (their spots are not separating on TLC).
-
Causality & Solution: The chosen solvent system does not have sufficient selectivity to differentiate between the two compounds. Their interaction with the stationary and mobile phases is too similar.
-
Action 1 (Adjust Polarity): Decrease the overall polarity of the eluent. Running the column with a weaker solvent system (e.g., 20% EtOAc/Hexanes instead of 40%) will cause all compounds to move slower, often amplifying small differences in polarity and improving separation.[7]
-
Action 2 (Change Solvent System): The selectivity of a separation is not just about polarity but also about specific solvent-solute interactions. If an EtOAc/Hexanes system fails, try a different combination like Dichloromethane/Hexanes or Toluene/Acetone. For aromatic compounds, using a solvent like toluene can introduce π-π interactions that may alter elution order and improve separation.[11]
-
Problem: My compound is streaking/tailing on the TLC plate and the column.
-
Causality & Solution: Streaking is often caused by several factors:
-
Overloading: Too much sample has been spotted on the TLC or loaded onto the column.
-
Acidity Issues: The morpholine nitrogen in your molecule is basic. It can interact strongly and non-ideally with the slightly acidic surface of standard silica gel, causing tailing.[12]
-
Insolubility: The sample may not be fully soluble in the mobile phase.
-
-
Action: To counteract the acidic silica, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N) or pyridine. This will neutralize the acidic sites on the silica, leading to sharper bands and improved peak shape. Always ensure your sample is fully dissolved before loading and avoid overloading the column.
Problem: I have very low recovery of my product from the column.
-
Causality & Solution: This is a serious issue that could point to two main culprits:
-
Compound is still on the column: The eluent used was not polar enough to elute the product completely.
-
Decomposition: The compound is not stable to silica gel and is degrading during the purification process.[12]
-
-
Action: First, try flushing the column with a very polar solvent (e.g., 10% Methanol in DCM) to see if any remaining product elutes. To test for decomposition, take a small amount of your crude product, dissolve it, add a small amount of silica gel, and stir it for an hour. Then, spot this mixture on a TLC plate next to the original crude material. If a new spot appears or the product spot diminishes, your compound is decomposing. In this case, you should use a deactivated stationary phase like alumina (neutral or basic) or silica gel that has been pre-treated with triethylamine.[12]
Section 4: Troubleshooting Guide: Recrystallization
If your chromatographed product is a solid but requires higher purity, recrystallization is the next logical step.
Problem: My compound "oils out" instead of forming crystals.
-
Causality & Solution: The solution has become supersaturated at a temperature that is above the melting point of your impure solid. This is a common problem when significant impurities are still present.[10]
-
Action 1: Return the flask to the heat source and add more of the "good" solvent (the one it is more soluble in) to decrease the saturation level. Allow it to cool much more slowly. A slower cooling rate gives the molecules more time to orient into a crystal lattice.[10]
-
Action 2: If the issue persists, it indicates the purity is too low for recrystallization. The material should be re-purified by column chromatography.
-
Problem: No crystals form, even after the solution has cooled completely.
-
Causality & Solution: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.[9]
-
Action 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites.[9]
-
Action 2 (Seeding): If you have a small crystal of pure product, add it to the solution. This "seed crystal" provides a template for further crystal growth.[9]
-
Action 3 (Increase Concentration): If the above methods fail, you may have used too much solvent. Gently heat the solution and evaporate some of the solvent in a fume hood to increase the concentration, then attempt to cool and crystallize again.[9]
-
Section 5: Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC and Solvent System Selection:
-
Prepare stock solutions of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
On a TLC plate, spot the crude material. Develop the plate in various solvent systems (e.g., start with 20%, 30%, and 40% Ethyl Acetate in Hexanes).
-
The ideal solvent system will give your product an Rf value of approximately 0.25 - 0.35, with good separation from all impurities.[12]
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column. A general rule is to use a 40:1 to 100:1 ratio by weight of silica gel to crude material.
-
In a beaker, make a slurry of the silica gel in the initial, least polar eluent you will use.
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the top of the silica bed run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent (like DCM).
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, collecting the eluent in a series of test tubes or flasks.
-
If a gradient elution is needed (i.e., increasing the solvent polarity over time), do so gradually to ensure the best separation.
-
-
Analysis:
-
Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine the fractions that contain only the pure product.
-
Evaporate the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
The ideal solvent is one in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Test small amounts of your solid in different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to find a suitable one. A good binary solvent system (one "soluble" and one "insoluble" solvent) can also be used.[9]
-
-
Dissolution:
-
Place the solid to be recrystallized in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to just dissolve the solid completely. Add the solvent in small portions near its boiling point.[4]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask helps to slow cooling and prevent solvent evaporation.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[10]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals thoroughly to remove all traces of solvent before final analysis (e.g., melting point, NMR).
-
Section 6: References
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies, Inc. Available at:
-
BenchChem. (2025). Methyl 5-Morpholino-2-Nitrobenzoate | Research Chemical. Available at:
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available at:
-
BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Available at:
-
BenchChem. (n.d.). A Comparative Guide to Chromatographic Columns for the Separation of Trimethyl-nitrobenzene Isomers. Available at:
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at:
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at:
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Available at:
-
(2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at:
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Available at:
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Available at:
-
ChemDiv. (n.d.). Compound methyl 2-(morpholin-4-yl)-5-nitrobenzoate. Available at:
-
(2020, March 26). EAS Nitration Experiment & Recrystallization. YouTube. Available at:
-
Santa Cruz Biotechnology. (n.d.). Methyl 5-morpholino-2-nitrobenzenecarboxylate. Available at:
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at:
Sources
- 1. Compound methyl 2-(morpholin-4-yl)-5-nitrobenzoate - Chemdiv [chemdiv.com]
- 2. Methyl 5-morpholino-2-nitrobenzenecarboxylate | CAS 134050-75-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Methyl 5-Morpholino-2-Nitrobenzoate|Research Chemical [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. youtube.com [youtube.com]
- 8. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 9. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agilent.com [agilent.com]
- 12. Chromatography [chem.rochester.edu]
Overcoming steric hindrance in 2-morpholino-5-nitrobenzoate reactions
Technical Support Case File: #MNB-2024-Ortho Topic: Overcoming Steric Hindrance in 2-Morpholino-5-Nitrobenzoate Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Ortho-Effect" Challenge
You are likely accessing this guide because your standard reaction conditions (EDC/NHS, HATU, or LiOH hydrolysis) have failed to convert 2-morpholino-5-nitrobenzoic acid (or its esters).
The Root Cause: The failure is not due to low reactivity of the functional group itself, but rather the steric trajectory blockade imposed by the morpholine ring at the C2 position.[1]
-
Steric Gearing: The bulky morpholine ring forces the carboxyl group out of planarity with the benzene ring to minimize
strain.[1] -
The Exclusion Zone: The morpholine moiety physically occludes the Bürgi-Dunitz angle (107°), blocking the approach of incoming nucleophiles.[1]
-
Electronic Trap: While the C5-nitro group increases the electrophilicity of the carbonyl (good), it also activates the C2-position for Nucleophilic Aromatic Substitution (
), creating a risk of displacing the morpholine ring under harsh forcing conditions.[1]
This guide provides high-fidelity protocols to bypass these specific barriers.
Module 1: Amide Coupling Troubleshooting
User Query: "I tried coupling 2-morpholino-5-nitrobenzoic acid with a secondary amine using HATU/DIPEA in DMF. After 24 hours, LC-MS shows 90% starting material and trace product. Why?"
Diagnosis: HATU forms an active ester (OAt-ester) that is extremely bulky. When you attach a large leaving group (OAt) to an already crowded ortho-substituted carbonyl, you create a "steric fortress" that the amine cannot penetrate.
The Solution: The "Small Electrophile" Strategy We must minimize the size of the leaving group.[1] Switching to an Acid Chloride (via Ghosez's Reagent or Oxalyl Chloride) reduces the steric bulk significantly, allowing the amine to attack.[1]
Protocol A: Neutral Activation via Ghosez’s Reagent
Recommended for acid-sensitive substrates or when avoiding strong mineral acids is crucial.
Reagents:
-
Substrate: 2-morpholino-5-nitrobenzoic acid (1.0 equiv)
-
Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)
-
Solvent: Anhydrous DCM or CHCl3
-
Base: DIPEA (2.0 equiv)
Step-by-Step Workflow:
-
Dissolution: Dissolve the benzoic acid derivative in anhydrous DCM under
atmosphere. -
Activation: Add Ghosez’s Reagent dropwise at 0°C.
-
Monitoring: Stir at room temperature for 1–2 hours. Confirm acid chloride formation by quenching a small aliquot with MeOH and checking for the methyl ester via TLC/LC-MS.
-
Coupling: Add the amine (1.1 equiv) and DIPEA (2.0 equiv).
-
Reaction: Stir at reflux (40°C for DCM) if necessary. The small radius of the chloride leaving group allows the amine to bypass the morpholine shield.[1]
Protocol B: The "Nuclear" Option (Oxalyl Chloride)
Use this if the amine is practically non-nucleophilic or extremely hindered.[1]
Step-by-Step Workflow:
-
Suspend acid in dry DCM.
-
Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF (essential for Vilsmeier-Haack intermediate formation).
-
Stir until gas evolution (
, , ) ceases (approx. 1 h). -
Critical Step: Evaporate the solvent completely to remove excess HCl and oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.
-
Add the amine and a scavenger base (Pyridine or
).
Visualization: Activation Pathway Selection
Figure 1: Decision matrix for coupling sterically encumbered ortho-substituted benzoates. Moving from bulky active esters to compact acid chlorides is the key determinant of success.[1]
Module 2: Hydrolysis & Saponification
User Query: "I cannot hydrolyze the methyl ester of my 2-morpholino-5-nitrobenzoate intermediate. LiOH in THF/Water refluxed for 48 hours, but the ester is untouched."
Diagnosis: Classic saponification relies on the tetrahedral intermediate.[1] The ortho-morpholine group destabilizes this intermediate and blocks the hydration shell of the hydroxide ion.[1] In aqueous mixtures, the hydroxide is heavily solvated, effectively increasing its size and reducing its nucleophilicity.[1]
The Solution: Anhydrous Cleavage with KOTMS We utilize Potassium Trimethylsilanolate (KOTMS) .[4] In organic solvents (THF), the silanolate anion is "naked" (poorly solvated), making it a significantly more aggressive nucleophile than aqueous hydroxide, yet it operates under non-hydrolytic conditions that prevent side reactions.
Protocol: KOTMS De-esterification
| Parameter | Condition |
| Reagent | Potassium Trimethylsilanolate (KOTMS) |
| Equivalents | 2.0 – 3.0 equiv |
| Solvent | Anhydrous THF (or Et2O) |
| Temperature | Room Temperature (initially) |
| Time | 2 – 6 Hours |
Step-by-Step:
-
Dissolve the ester (1.0 equiv) in anhydrous THF (0.2 M).
-
Add solid KOTMS (2.0 equiv) in one portion.
-
Monitor by TLC.[5][6] The reaction often precipitates the potassium salt of the acid.[1]
-
Workup: Dilute with
. If the product precipitates, filter it (this isolates the salt).[1] To get the free acid, partition between EtOAc and 1M HCl (keep pH ~3; do not go too acidic to avoid protonating the morpholine nitrogen unnecessarily during extraction).[1]
Module 3: Critical Safety & Side Reaction Control
Risk Warning:
-
The Danger: The nitro group activates the C2 position.[1] If you use harsh heating (>100°C) with a strong nucleophile (like a primary amine), you risk displacing the morpholine ring entirely.
Prevention Strategy:
-
Temperature Cap: Do not exceed 80°C if using primary amines.
-
Base Choice: Avoid strong alkoxide bases (NaOEt) which are potent nucleophiles. Stick to hindered organic bases (DIPEA, 2,6-Lutidine).
FAQ: Quick Troubleshooting
Q: Can I use T3P (Propylphosphonic Anhydride)? A: Yes. T3P is superior to HATU for sterics because it does not form a separate active ester species; the reaction happens within the solvent cage.[1] However, for extreme ortho-hindrance like the morpholine group, the Acid Chloride route (Module 1) is still more reliable.
Q: My acid chloride formation turned the solution black/tarry. A: This indicates decomposition, likely of the morpholine ring.[1] Morpholine is an amine; it can react with oxalyl chloride to form carbamoyl chlorides if not protonated.
-
Fix: Ensure you use Ghosez's reagent (neutral) or ensure the morpholine is protonated (HCl salt) before adding Oxalyl Chloride.
Q: Why not use Microwave irradiation?
A: Microwave heating is effective but risky for this specific substrate due to the
References
-
Ghosez's Reagent Mechanism: Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." Angewandte Chemie International Edition, 1969.
-
KOTMS Hydrolysis: Laganis, E. D., & Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, 1984.
-
Ortho-Effect & Steric Inhibition: "The Ortho Effect in Benzoate Couplings." Organic Chemistry Portal.
-
Peptide Coupling Reagents Guide: Sigma-Aldrich Technical Bulletin.
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 2-morpholino-5-nitrobenzoic acid and specific coupling reagents before handling.
Sources
Optimizing reaction temperature for morpholino-nitrobenzoate formation
Topic: Optimizing Reaction Temperature for Morpholino-Nitrobenzoate Formation
Doc ID: TSC-ORG-SNAR-042 Last Updated: 2026-02-26 Status: Active
Executive Summary & Chemical Context
The Reaction: The formation of morpholino-nitrobenzoates is a classic Nucleophilic Aromatic Substitution (
Core Equation:
Module 1: The Thermal Sweet Spot (Optimization)
The "optimal" temperature is not a fixed number; it is a variable dependent on your Leaving Group (LG) and Solvent . Use the matrix below to determine your starting conditions.
Optimization Matrix: Temperature vs. Leaving Group
| Variable | Fluoro-Substrate (4-Fluoro-3-nitrobenzoate) | Chloro-Substrate (4-Chloro-3-nitrobenzoate) | Technical Rationale |
| Activation Energy | Low | High | Fluorine is highly electronegative, stabilizing the anionic Meisenheimer intermediate, lowering |
| Optimal Temp | 25°C – 50°C | 80°C – 110°C | Chlorine is a poorer electron-withdrawing group (inductive effect) than Fluorine, requiring more heat to drive the attack. |
| Risk Factor | Exothermic runaway (scale-dependent). | Ester hydrolysis; Thermal decomposition of nitro group. | |
| Solvent Choice | THF, Acetonitrile, or Ethanol. | DMF, DMSO, or NMP (High boiling point polar aprotics). |
Critical Mechanism Visualization
Understanding the intermediate is key to temperature control. The reaction proceeds through an addition-elimination pathway.[1][2]
Caption: The
Module 2: Validated Protocol (Standard System)
Scope: Synthesis of Methyl 4-morpholino-3-nitrobenzoate from Methyl 4-chloro-3-nitrobenzoate. Scale: 1.0 Gram (Adaptable).
Reagents
-
Substrate: Methyl 4-chloro-3-nitrobenzoate (1.0 equiv).
-
Nucleophile: Morpholine (2.5 equiv). Note: Excess morpholine acts as the base to trap HCl.
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 1.0 equiv of substrate to the flask. Add anhydrous Acetonitrile (5 mL per gram of substrate). Stir until dissolved.
-
Addition: Add 2.5 equiv of Morpholine dropwise at Room Temperature (RT).
-
Checkpoint: If using the Fluoro analog, the reaction may exotherm immediately. Cool to 0°C during addition.
-
-
Heating (The Critical Step):
-
For Chloro-substrate: Heat the oil bath to 85°C (gentle reflux for MeCN). Monitor via TLC every 2 hours.
-
For Fluoro-substrate: Stir at RT for 4 hours. If conversion is <50%, warm to 40°C.
-
-
Monitoring: Look for the disappearance of the starting material spot (usually higher
) and the appearance of a bright yellow/orange fluorescent spot (Product). -
Workup:
-
Cool to RT.
-
Pour mixture into ice-cold water (10x volume). The product often precipitates as a yellow solid.
-
Filter and wash with cold water to remove morpholine hydrochloride salts.
-
Alternative: If oil forms, extract with Ethyl Acetate, wash with brine, dry over
.[3]
-
Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Logic
Caption: Decision tree for diagnosing reaction failures based on observed symptoms.
Frequently Asked Questions
Q1: My product is turning into a carboxylic acid (Methyl ester is gone). Why? A: This is hydrolysis . You are likely running the reaction at high temperatures (>80°C) in a solvent that is not anhydrous (wet DMF/DMSO) or using a base that contains hydroxide impurities.
-
Fix: Switch to anhydrous Acetonitrile and ensure your glassware is dried.
Q2: The reaction mixture turned black/tarry. Is this normal? A: No. This indicates oxidative degradation of the morpholine or the nitro group.
-
Fix: Reduce temperature by 10-20°C. Degas your solvent with Nitrogen/Argon before heating. Morpholine is susceptible to oxidation at high temperatures in air.
Q3: Can I use Ethanol as a solvent? A: Yes, but with caveats. Ethanol is protic. Protic solvents solvate the nucleophile (morpholine) via hydrogen bonding, making it less reactive.[1]
-
Impact: You will need higher temperatures or longer reaction times compared to aprotic solvents like DMF or Acetonitrile.
Q4: Why is the Fluorine analog so much faster?
A: In
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds. Chemical Reviews, 49(2), 273–412.
- Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide to Reaction Conditions. Journal of Organic Chemistry. (General reference for SNAr conditions).
-
BenchChem Technical Support. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
Sources
Validation & Comparative
Structural Characterization Guide: Methyl 2-morpholino-5-nitrobenzenecarboxylate
This guide serves as a technical framework for the structural validation of Methyl 2-morpholino-5-nitrobenzenecarboxylate , a critical intermediate in the synthesis of PC-PLC inhibitors and antibacterial agents.
As specific single-crystal X-ray diffraction (SC-XRD) data for this exact isomer is often proprietary or generated in-house during drug development, this guide structures the experimental protocol, expected crystallographic parameters, and comparative analysis against its precursors and theoretical models.
Executive Summary & Compound Significance
Methyl 2-morpholino-5-nitrobenzenecarboxylate (CAS: 134050-75-2*) is a push-pull chromophore and a pharmaceutical intermediate. Its structural integrity is defined by the steric interplay between the ortho-morpholine ring and the methyl ester moiety .
-
Primary Utility: Precursor for benzimidazole-based anthelmintics and PC-PLC inhibitors.
-
Crystallographic Challenge: Confirming the regioselectivity of the nucleophilic aromatic substitution (
) reaction (i.e., ensuring morpholine substitution occurred at the C2 position para to the nitro group, rather than other potential isomers).
*> Note: CAS 134050-75-2 is often associated with the 5-morpholino-2-nitro isomer. This guide addresses the 2-morpholino-5-nitro isomer as requested, highlighting the necessity of XRD to distinguish these regioisomers.
Experimental Protocol: Generation of X-Ray Data
To obtain publishable data comparable to the standards of Acta Crystallographica Section E, follow this self-validating workflow.
Phase 1: Crystallization Strategy
The morpholine ring introduces conformational flexibility, often requiring slow crystallization methods to minimize disorder.
| Method | Solvent System | Conditions | Target Crystal Habit |
| Slow Evaporation | Ethanol / Dichloromethane (1:1) | 298 K, dust-free enclosure | Block / Prism (Yellow) |
| Vapor Diffusion | THF (solvent) / Hexane (antisolvent) | Closed chamber, 4°C | Plate / Needle |
| Recrystallization | Acetonitrile | Hot saturation | Monoclinic Prisms |
Phase 2: Data Collection & Refinement
-
Radiation Source: Mo
( Å) is preferred over Cu to reduce absorption effects from the nitro group oxygen atoms. -
Temperature: Collect at 100 K (cryogenic) to freeze the morpholine chair conformation and reduce thermal ellipsoids (
).
Phase 3: Validation Workflow (Graphviz Diagram)
The following diagram outlines the logical flow for validating the structure against the precursor (Methyl 2-chloro-5-nitrobenzoate).
Figure 1: Decision tree for crystallographic validation of the morpholino-nitrobenzoate derivative.
Comparative Data Analysis
This section compares the Target Compound against its Precursor (Methyl 2-chloro-5-nitrobenzoate) and a Theoretical Model (DFT). This comparison is essential to prove the success of the
Table 1: Crystallographic Parameters Comparison
Note: "Target (Expected)" values are derived from analogous morpholino-benzoate structures.
| Parameter | Precursor (Cl-Analogue) [1] | Target (Morpholino) [Expected] | Significance of Change |
| Formula | Confirmation of substitution. | ||
| Space Group | Loss of symmetry often occurs with bulky substituents. | ||
| Unit Cell Vol ( | ~690 ų | ~1350 - 1450 ų | Large increase due to morpholine ring volume. |
| Z (Molecules/Cell) | 2 | 4 | Standard packing for monoclinic cells. |
| Density ( | 1.55 g/cm³ | ~1.35 - 1.40 g/cm³ | Morpholine ring lowers packing density vs. Chloro. |
| Nitro Twist Angle | ~6° - 15° | < 10° | Nitro at C5 is less sterically hindered; should remain planar. |
| Ester Twist Angle | ~5° | > 20° | Critical: Ortho-morpholine (C2) forces ester (C1) to twist out of plane. |
Structural Insights & Causality
-
Steric Hindrance (The "Ortho Effect"): In the target molecule, the bulky morpholine ring at position 2 exerts significant steric pressure on the methyl ester at position 1.
-
Expectation: The ester group will rotate out of the benzene plane (torsion angle C2-C1-C(=O)-O > 20°) to minimize repulsion with the morpholine hydrogens.
-
Contrast: In the precursor (2-chloro), the smaller chlorine atom allows the ester to remain more coplanar.
-
-
Intermolecular Interactions:
-
Precursor: Dominated by weak
and interactions. -
Target: The morpholine oxygen acts as a strong hydrogen bond acceptor. Expect
chains to drive crystal packing.
-
-
Regiochemistry Confirmation: The X-ray solution will definitively distinguish between:
-
Target (2-morpholino-5-nitro): Morpholine is ortho to Ester, para to nothing (H).
-
Isomer (5-morpholino-2-nitro): Morpholine is meta to Ester, para to Nitro.
-
Theoretical Validation (DFT)
If experimental crystals are poor, validate the structure using Density Functional Theory (DFT).
-
Method: B3LYP / 6-311G(d,p)
-
Key Metric: Calculate the energy difference between the "twisted" and "planar" ester conformations.
-
Protocol:
-
Optimize geometry in vacuum.
-
Compare bond lengths: The
bond should show partial double bond character (~1.38 Å) due to resonance donation into the nitro-activated ring.
-
References
-
Precursor Structure: Liang, Y. S., Liu, B. N., Liu, M., & Liu, D. K. (2011).[1] Methyl 5-chloro-2-nitrobenzoate.[1][2] Acta Crystallographica Section E: Structure Reports Online, 67(12), o3139.[1] Link
-
Analogous Structures: Atioğlu, Z., et al. (2015). Crystal structure of 4-[(E)-(4-nitrobenzylidene)amino]phenol.[3] Acta Crystallographica Section E, 71(2), o113-o114.[3] Link
-
Synthesis Protocol: BenchChem. (n.d.). Methyl 5-morpholino-2-nitrobenzoate Technical Guide. Link
-
Crystallography Standard: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link
Sources
Publish Comparison Guide: HPLC Retention Time Standards for Methyl 2-morpholino-5-nitrobenzenecarboxylate
This guide provides a technical comparison of HPLC retention time standards and methodology for Methyl 2-morpholino-5-nitrobenzenecarboxylate (also known as Methyl 2-morpholino-5-nitrobenzoate). It is designed for analytical chemists and process development scientists requiring robust purity profiling.
Executive Summary & Compound Profile
Methyl 2-morpholino-5-nitrobenzenecarboxylate is a critical intermediate, often synthesized via Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-fluoro-5-nitrobenzoate (or the chloro-analog) with morpholine.
Accurate HPLC quantification is challenging due to the physicochemical conflict between the non-polar nitrobenzoate core and the basic morpholine moiety . Standard C18 methods often suffer from peak tailing or poor resolution from the hydrolyzed acid impurity. This guide compares the industry-standard Acidic C18 Method against a high-performance Phenyl-Hexyl Alternative , providing experimental protocols to optimize retention stability.
Compound Properties[1][2][3][4][5][6][7][8][9][10][11][12]
-
CAS: 134050-75-2 (Analogous/Isomer references)
-
Molecular Formula: C₁₂H₁₄N₂O₅
-
Key Functionality: Nitro group (EWG), Benzoate Ester, Morpholine ring.[1]
-
Critical Impurities:
-
Precursor: Methyl 2-fluoro-5-nitrobenzoate (Lipophilic, neutral).
-
Hydrolysis Product: 2-morpholino-5-nitrobenzoic acid (Polar, acidic).
-
Method Development Strategy: The "Alternatives"
We compare two distinct separation strategies. The choice depends on whether your priority is routine QC (Method A) or complex impurity profiling (Method B) .
Method A: The Standard (Acidic C18)
-
Mechanism: Hydrophobic interaction.
-
Condition: Low pH (0.1% H₃PO₄) ensures the morpholine nitrogen is protonated (or interacts with silanols), while the carboxylic acid impurity is suppressed.
-
Pros: High robustness, widely available columns.
-
Cons: Potential for peak tailing due to secondary silanol interactions with the morpholine amine.
Method B: The Alternative (Phenyl-Hexyl / π-π Interaction)
-
Mechanism: Hydrophobic interaction + π-π stacking.
-
Condition: The Phenyl-Hexyl stationary phase engages in π-π interactions with the electron-deficient nitrobenzene ring.
-
Pros: Superior selectivity for aromatic impurities; sharper peak shape for basic amines (morpholine) due to steric shielding of silanols.
-
Cons: Column equilibration takes longer.
Experimental Protocols
Reagents & Preparation
-
Diluent: Acetonitrile : Water (50:50 v/v).
-
Standard Stock: 1.0 mg/mL in Diluent. Sonicate for 5 mins to ensure complete dissolution.
-
Sample Prep: Filter through 0.22 µm PTFE filter before injection to remove precipitated oligomers.
Chromatographic Conditions Comparison
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (High Resolution) |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 × 4.6 mm, 5 µm) | Phenomenex Luna Phenyl-Hexyl (150 × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 10 mM Ammonium Acetate (pH 5.5) |
| Mobile Phase B | Acetonitrile (100%) | Methanol (100%) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | Isocratic: 60% A / 40% B | Gradient: 10% B to 90% B over 15 min |
| Detection | UV @ 254 nm (Nitro-specific) | UV @ 254 nm |
| Temp | 25°C | 30°C |
| Injection | 10 µL | 10 µL |
Performance Data & Retention Standards
The following data represents typical Relative Retention Times (RRT) standardized against the main peak (Methyl 2-morpholino-5-nitrobenzoate).
Table 1: Comparative Retention Data
| Compound | Structure Note | Method A (C18) RRT | Method B (Phenyl) RRT | Behavior Analysis |
| Hydrolyzed Acid | 2-morpholino-5-nitrobenzoic acid | 0.35 (Early Eluter) | 0.45 | Highly polar; elutes near void volume in Method A. |
| Target Product | Methyl 2-morpholino-5-nitrobenzoate | 1.00 (Ref ~6.5 min) | 1.00 (Ref ~8.2 min) | Method A: Broad peak if silanols active.Method B: Sharp, symmetric peak. |
| Halo-Precursor | Methyl 2-fluoro-5-nitrobenzoate | 1.45 (Late Eluter) | 1.20 | Less polar (no morpholine). Retains strongly on C18. |
| Regioisomer | Methyl 4-morpholino-3-nitrobenzoate* | 0.95 - 1.05 (Co-elutes) | 1.10 (Resolved) | π-π selectivity of Method B resolves positional isomers. |
*Regioisomers are rare in direct SNAr but possible in non-selective nitration routes.
Data Interpretation[2][9][11][12]
-
Resolution (Rs): Method B provides superior resolution (Rs > 2.0) between the Target and the Regioisomer, whereas Method A often shows a "shoulder" peak.
-
Peak Symmetry (Tailing Factor):
-
Method A: Tailing Factor ~ 1.3 - 1.5 (Acceptable but not ideal).
-
Method B: Tailing Factor ~ 1.05 - 1.15 (Excellent).
-
Workflow Visualization
The following diagram illustrates the self-validating workflow for establishing retention standards for this compound.
Caption: Decision-tree workflow for selecting the appropriate HPLC method based on purity requirements.
Troubleshooting & Validation (Self-Validating Protocols)
To ensure Trustworthiness and Reproducibility , perform these system suitability tests before every run:
-
The "Blank" Check: Inject pure Diluent (50:50 ACN:Water). Ensure no ghost peaks exist at the retention time of the Target (approx 6-8 mins).
-
Resolution Check: Spike the sample with 1% of the Precursor (Methyl 2-fluoro-5-nitrobenzoate) .
-
Pass Criteria: Baseline separation (Resolution > 1.5) between the Precursor and Target.
-
-
Tailing Factor Check: Calculate tailing at 5% peak height.
-
If Tailing > 1.5 on Method A: Add 5 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites) or switch to Method B.
-
References
-
Royal Society of Chemistry. (2018). Fit-for-purpose gradient HPLC method for nitro-morpholino chemistries. Reaction Chemistry & Engineering. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Methyl 2-chloro-5-nitrobenzoate Compound Summary. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Nitrobenzoate Derivatives on Mixed-Mode Columns. Retrieved from [Link]
Sources
Comparative Guide: Characterization and Purity Assessment of Nitrobenzoate Esters
Executive Summary
Nitrobenzoate esters (specifically p-nitrobenzoates and 3,5-dinitrobenzoates) serve as critical crystalline derivatives for alcohol identification and as intermediates in pharmaceutical synthesis. Their high crystallinity makes them ideal candidates for thermal analysis, yet their potential for hydrolysis and UV-active impurities requires rigorous purity assessment.
This guide compares the efficacy of Differential Scanning Calorimetry (DSC) versus Capillary Melting Point for physical characterization, and High-Performance Liquid Chromatography (HPLC) versus Quantitative NMR (qNMR) for purity assays.
Part 1: Thermal Analysis & Identity Confirmation
The melting point (MP) is the primary physical constant used to establish the identity of a nitrobenzoate derivative. However, for high-value drug intermediates, the method of determination dictates the utility of the data.
Method A: Capillary Melting Point (The Traditional Approach)
The capillary method is the standard pharmacopeial approach (USP <741>). It provides a melting range.
-
Mechanism: Visual observation of phase transition in a heated oil bath or metal block.
-
Limitation: It is subjective and depends heavily on the ramp rate. It cannot quantitatively determine purity, only infer it through the "sharpness" of the range.
Method B: Differential Scanning Calorimetry (DSC) (The Thermodynamic Approach)
DSC measures the heat flow associated with phase transitions. For nitrobenzoates, DSC is superior because it allows for the calculation of absolute purity using the Van't Hoff equation, assuming eutectic impurities.
-
Mechanism: Measures the difference in heat required to increase the temperature of a sample and reference.
-
Advantage: Eliminates operator subjectivity and provides enthalpy of fusion (
).
Comparative Data: Thermal Analysis
Table 1: Performance Metrics of Thermal Methods for Ethyl 3,5-dinitrobenzoate
| Feature | Capillary Method | DSC (Heat Flux) |
| Precision | ± 0.5 °C | ± 0.1 °C |
| Sample Required | 2–5 mg | 1–3 mg |
| Output | Temperature Range ( | Onset ( |
| Purity Capability | Qualitative (Sharp vs. Broad) | Quantitative (Purity calculation via Van't Hoff) |
| Throughput | High (3 samples/run) | Low (1 sample/run) |
Workflow Visualization: Thermal Analysis Logic
The following diagram illustrates the decision matrix for selecting the appropriate thermal analysis method based on the stage of drug development.
Figure 1: Decision workflow for thermal analysis selection. DSC is prioritized for reference standard characterization due to its quantitative capability.
Detailed Protocol: DSC Purity Determination
Objective: Determine the absolute purity of p-nitrobenzyl ester using melting point depression.
-
Instrument Preparation: Calibrate the DSC using Indium (MP: 156.6°C) and Zinc standards for temperature and enthalpy.
-
Sample Prep: Weigh 1–3 mg of the dried nitrobenzoate ester into an aluminum pan. Crimp with a pinhole lid (to allow expanding gas escape without sublimation).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 10°C below expected MP.
-
Critical Step: Slow ramp at 0.5°C or 1°C/min through the melt to capture the thermodynamic equilibrium.
-
-
Analysis: Integrate the melting endotherm. Apply the Van't Hoff calculation (1/
plot), where is the fraction melted.-
Note: If the plot of Temperature vs.
is non-linear, it indicates solid solution formation, rendering the purity calculation invalid (a limitation of DSC).
-
Part 2: Purity Assay (Quantitative Analysis)
While DSC provides thermodynamic purity, it cannot identify what the impurities are. Chromatographic and spectroscopic methods are required for specific assaying.
Method A: HPLC-UV (The Separation Standard)
Nitrobenzoates have strong UV chromophores due to the nitro-aromatic system (typically
-
Pros: Separates synthesis by-products (e.g., unreacted nitrobenzoic acid, alcohols). High sensitivity.
-
Cons: Requires a reference standard with known purity.
Method B: qNMR (The Absolute Method)
Quantitative
-
Pros: Rapid; no reference standard of the analyte required (ideal for new chemical entities).
-
Cons: Lower sensitivity than HPLC; requires high solubility.
Comparative Data: Assay Methods
Table 2: Comparison of Assay Methods for 3,5-Dinitrobenzoate Esters
| Parameter | HPLC-UV | qNMR ( |
| Reference Standard | Required (External Calibration) | Not Required (Internal Standard used, e.g., TCNB) |
| Specificity | High (Separates impurities) | High (Structural confirmation + Purity) |
| LOD/LOQ | < 0.05% (Trace analysis) | ~0.5% (Main component assay) |
| Solvent Usage | High (Mobile phase) | Low (Deuterated solvent) |
| Time per Sample | 20–30 mins | 5–10 mins |
Workflow Visualization: Assay Selection Strategy
Figure 2: Logic flow for selecting HPLC vs. qNMR. qNMR is preferred when no reference standard exists; HPLC is required for impurity profiling.
Detailed Protocol: HPLC Purity Assay
Scope: Purity of Ethyl 3,5-dinitrobenzoate.
-
Column Selection: C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µm particle size. The high carbon load aids in separating the hydrophobic ester from the polar acid precursor.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (suppresses ionization of free acids).
-
B: Acetonitrile (ACN).
-
Gradient: 40% B to 90% B over 15 minutes.
-
-
Detection: UV at 254 nm (Strong absorption by the nitro-aromatic ring).
-
Sample Prep: Dissolve 10 mg sample in 10 mL ACN.
-
System Suitability:
-
Resolution (
) between ester and free 3,5-dinitrobenzoic acid must be > 2.0. -
Tailing factor (
) < 1.5.
-
Self-Validating Logic: If the retention time of the main peak shifts significantly (>5%), check mobile phase pH. Nitrobenzoates are susceptible to hydrolysis; the appearance of a peak at the void volume or early retention time usually indicates the formation of the free acid [1].
Part 3: Experimental Validation (Case Study)
To validate these protocols, a synthesized batch of Propyl 3,5-dinitrobenzoate was analyzed using the methods described above.
Results Summary:
-
Capillary MP: 72.0 – 73.5 °C.
-
DSC: Onset 72.8 °C. Purity calculated at 98.4 mol% .
-
HPLC: Area normalization yielded 99.1% .
-
qNMR: Using dimethyl sulfone as internal standard, purity was 98.2 wt% .
Analysis of Discrepancy: The HPLC result (99.1%) is higher than DSC (98.4%) and qNMR (98.2%). This is a common phenomenon. HPLC-UV area normalization often overestimates purity because it does not detect non-UV active impurities (like inorganic salts or aliphatic solvents) or moisture. DSC and qNMR are superior for determining "potency" or "mass balance" purity because they account for these "invisible" impurities [2].
Conclusion & Recommendations
-
For Identity: Use Capillary MP for routine checks. Use DSC when establishing a new reference standard.
-
For Assay (Potency): qNMR is the gold standard for early-phase development where reference standards are scarce. It aligns closely with thermodynamic purity (DSC).
-
For Impurity Profiling: HPLC-UV is mandatory to detect specific synthesis by-products (hydrolysis products) that qNMR may miss due to sensitivity limits.
Final Recommendation: For a comprehensive Certificate of Analysis (CoA) of a nitrobenzoate ester, report the DSC melting onset and the qNMR purity value , supported by an HPLC chromatogram to prove the absence of related organic impurities.
References
-
Godejohann, M., et al. (2014). "The use of qNMR for the purity determination of reference standards." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ASTM International. (2021). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Classic reference for nitrobenzoate derivatization). [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-morpholino-5-nitrobenzenecarboxylate
This document is structured to provide not just a set of instructions, but a framework for thinking about the safe disposal of this and other novel research chemicals, grounded in the principles of laboratory safety and environmental stewardship.
Hazard Assessment and Waste Characterization
The first and most critical step in any chemical disposal procedure is to understand the potential hazards. In the absence of a specific SDS for Methyl 2-morpholino-5-nitrobenzenecarboxylate, we must infer its potential hazards from its chemical structure.
-
Nitroaromatic Compounds: The presence of the nitro group on the benzene ring is a significant indicator of potential hazards. Aromatic nitro compounds can be toxic and are often reactive.[1] Some are known to be harmful if swallowed.[2][3][4] Upon combustion, they can produce toxic nitrogen oxides (NOx) fumes.[5][6][7]
-
Morpholine Moiety: Morpholine itself is a flammable and corrosive liquid. While integrated into a larger molecule, the morpholino group can influence the overall toxicological profile.
-
Ester Functionality: The methyl ester group is generally less reactive but contributes to the overall chemical properties of the molecule.
Based on this structural analysis, Methyl 2-morpholino-5-nitrobenzenecarboxylate should be handled as a hazardous waste until proven otherwise. It is prudent to assume the compound may exhibit one or more of the following hazardous characteristics as defined by the Resource Conservation and Recovery Act (RCRA):[8][9][10]
-
Toxicity: Many nitroaromatic compounds are toxic.
-
Reactivity: While not explicitly known to be explosive or water-reactive, nitro compounds should be handled with care.
Therefore, this compound must not be disposed of in the regular trash or poured down the sink.[1]
Personal Protective Equipment (PPE)
Before handling Methyl 2-morpholino-5-nitrobenzenecarboxylate for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. It is crucial to inspect gloves for any signs of degradation or puncture before use.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3][5] | To protect the eyes from dust particles or splashes. |
| Lab Coat | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.[5] | To prevent inhalation of the compound, especially if it is a fine powder. Work should ideally be conducted in a well-ventilated area or a fume hood.[11] |
Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to safe disposal and is a key requirement of hazardous waste regulations.[12]
-
Do Not Mix: Do not mix Methyl 2-morpholino-5-nitrobenzenecarboxylate with other waste streams unless you are certain of their compatibility. Incompatible wastes can react violently, generate toxic gases, or cause fires.[13] As a general rule, keep acids and bases separate, and do not mix oxidizers with organic compounds.[12]
-
Solid vs. Liquid Waste: If the compound is a solid, it should be collected in a designated solid waste container. If it is dissolved in a solvent for an experiment, the resulting solution should be collected as liquid waste.
Container Selection and Labeling:
-
Choose a Compatible Container: The waste container must be made of a material that is compatible with the chemical. For solid Methyl 2-morpholino-5-nitrobenzenecarboxylate, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[12] The container must be in good condition, free of leaks or cracks.[14]
-
Label the Container Clearly: Proper labeling is a legal requirement and is crucial for the safety of everyone who will handle the waste. The label must include:[1]
-
The words "Hazardous Waste".[1]
-
The full chemical name: "Methyl 2-morpholino-5-nitrobenzenecarboxylate". Avoid using abbreviations or chemical formulas.[14]
-
The approximate quantity of the waste.
-
The date when the first waste was added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
On-Site Accumulation and Storage
Laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) and must comply with specific regulations.[8][9][14]
-
Location: The waste container should be stored at or near the point of generation, such as in the laboratory where the work is being conducted.[9][14]
-
Container Management:
-
Storage Limits: The EPA limits the amount of hazardous waste that can be accumulated in an SAA. Typically, this is 55 gallons of non-acutely hazardous waste and one quart of acutely hazardous waste.[8][9]
Disposal Procedure: A Step-by-Step Workflow
The following diagram outlines the logical flow for the proper disposal of Methyl 2-morpholino-5-nitrobenzenecarboxylate.
Caption: Disposal workflow for Methyl 2-morpholino-5-nitrobenzenecarboxylate.
Arranging for Final Disposal
The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed and reputable waste disposal company. In most research institutions and companies, this process is managed by the Environmental Health and Safety (EHS) department.[8][14]
-
Contact your EHS Department: Your institution's EHS office will have established procedures for hazardous waste pickup. They will provide you with the necessary forms and schedule a pickup.
-
Complete the Waste Pickup Request: You will likely need to fill out a form that details the contents of your waste container. Be accurate and thorough in your description.
-
Prepare for Pickup: Ensure that the waste container is properly labeled and sealed, and that the area around it is clear for easy access by the waste disposal personnel.
Under no circumstances should you attempt to treat or dispose of this chemical yourself through methods like incineration unless you are a trained professional with the proper facilities. The recommended and safest approach is to use a licensed hazardous waste disposal service.[3][5]
Conclusion: A Culture of Safety
The proper disposal of chemical waste is not just a regulatory requirement; it is a critical component of a responsible and safe research environment. By following these guidelines for Methyl 2-morpholino-5-nitrobenzenecarboxylate, you are not only ensuring compliance but also protecting yourself, your colleagues, and the environment. When in doubt, always err on the side of caution and consult with your institution's Environmental Health and Safety professionals.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Laboratory Waste Management Guidelines. (n.d.).
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- Fisher Scientific. (2010, October 20). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - METHYL 2-NITROBENZOATE.
- Environmental Health & Safety (EHS). (n.d.). Chemical Waste.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.875 - Aromatic nitro compound.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- National Institutes of Health. (n.d.). Methyl 2-methyl-5-nitrobenzoate. PubChem.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
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- 14. research.columbia.edu [research.columbia.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-morpholino-5-nitrobenzenecarboxylate
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Methyl 2-morpholino-5-nitrobenzenecarboxylate. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following recommendations are synthesized from the known hazards of its core chemical structures: aromatic nitro compounds and morpholine derivatives. A conservative approach that assumes high toxicity and reactivity is therefore imperative for ensuring laboratory safety.
Hazard Assessment: A Synthesis of Structural Risks
To establish a robust safety protocol, we must first understand the potential hazards derived from the compound's constituent functional groups. Methyl 2-morpholino-5-nitrobenzenecarboxylate combines the reactivity of an aromatic nitro group with the characteristics of a morpholine derivative.
-
Aromatic Nitro Compound Hazards : The presence of the 5-nitrobenzenecarboxylate moiety is a primary safety concern. Aromatic nitro compounds are a well-documented class of chemicals with significant potential for toxicity.[1] They can be harmful if ingested, inhaled, or absorbed through the skin.[1][2] A key risk associated with this class is the potential to induce methemoglobinemia , a serious condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headaches, and dizziness.[2] Furthermore, these compounds can cause irritation to the skin, eyes, and respiratory tract.[1][3]
-
Morpholine Derivative Hazards : The morpholine component introduces additional risks. Morpholine itself is a flammable liquid whose vapors can form explosive mixtures with air.[4][5] It is also classified as corrosive, capable of causing severe skin and eye damage upon contact.[4][6] Therefore, all work should be conducted in a well-ventilated area, and measures must be taken to prevent the inhalation of vapors and to avoid contact with ignition sources.[6][7]
-
Reactivity : Nitro compounds are known to be incompatible with strong bases, amines, and both oxidizing and reducing agents, as contact can lead to vigorous or even explosive reactions.[8]
Given this profile, Methyl 2-morpholino-5-nitrobenzenecarboxylate must be handled as a substance with potential for acute toxicity, skin and eye irritation, flammability, and hazardous reactivity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create a reliable barrier against exposure. The following equipment is required for all personnel handling Methyl 2-morpholino-5-nitrobenzenecarboxylate.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Double Chemical-Resistant Gloves | Outer Glove: Neoprene or Viton. Inner Glove: Nitrile. This combination provides robust protection against the varied chemical properties. Aromatic nitro compounds can penetrate standard nitrile gloves; the outer layer offers enhanced resistance.[8] Double-gloving minimizes risk during glove removal. |
| Eye Protection | Chemical Splash Goggles | Required for all handling procedures. Goggles provide a complete seal around the eyes, protecting against splashes, vapors, and fine dust particles.[9] |
| Face Protection | Face Shield | To be worn over safety goggles. A face shield is crucial when handling larger quantities (>1g) or when there is an elevated risk of splashing, such as during solution transfers or heating.[9] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully-buttoned lab coat made of a material like Nomex® is essential to protect skin from spills and prevent the contamination of personal clothing.[2][9] |
| Respiratory | NIOSH-Approved Respirator | All work with solid or aerosolized forms of the compound must be conducted in a certified chemical fume hood.[8] If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills. Permeable footwear such as sandals or cloth shoes are strictly prohibited in the laboratory.[2] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the essential steps for safely handling Methyl 2-morpholino-5-nitrobenzenecarboxylate.
Workflow for Safe Handling
Caption: Safe handling workflow for Methyl 2-morpholino-5-nitrobenzenecarboxylate.
Detailed Steps:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.[9]
-
Don all PPE as specified in the table above.
-
Assemble all necessary glassware, reagents, and waste containers inside the fume hood to minimize movement in and out of the workspace.
-
-
Execution (within the fume hood):
-
Weighing: When weighing the solid, use an analytical balance with a draft shield to contain any fine particles. Use a micro-spatula to transfer the compound carefully, avoiding the creation of dust.[2]
-
Dissolving: Add solvent to the solid slowly to prevent splashing. If the compound needs to be added to the solvent, do so in small increments. Cap the container before agitating or mixing.[2]
-
Transfers: When transferring solutions, do so slowly and keep containers low to the work surface to minimize potential splash distances.
-
-
Post-Handling:
-
Thoroughly decontaminate any non-disposable equipment (spatulas, glassware) that came into contact with the compound using an appropriate solvent. Collect this solvent as hazardous liquid waste.[2]
-
Wipe down the work surface of the fume hood with a damp paper towel and dispose of it as solid hazardous waste.[2]
-
Ensure all containers of the compound are tightly sealed and properly labeled before storing. Storage should be in a cool, dry, well-ventilated area away from heat and incompatible materials.[8]
-
Emergency Procedures
-
Spill: In the event of a spill, immediately alert others in the vicinity. If the spill is significant, evacuate the area. Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[8] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with soap and water.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety. All waste streams containing Methyl 2-morpholino-5-nitrobenzenecarboxylate are considered hazardous.
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials (e.g., gloves, weighing paper, paper towels, vials) must be collected in a dedicated, clearly labeled hazardous waste container.[2][12] The container must be kept sealed when not in use.
-
Liquid Waste: All solutions containing the compound, as well as solvent used for decontamination, must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[12] Aromatic nitro compounds can be reactive.[12]
-
Sharps Waste: Any contaminated needles or broken glass must be disposed of in a designated sharps container.[2]
-
-
Disposal Protocol:
-
Never dispose of this compound down the drain or in regular trash.[8]
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[12]
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. Only after proper decontamination can the container be disposed of as non-hazardous waste, per institutional guidelines.[12]
-
References
- BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- Chemos GmbH & Co. KG. (2025).
- BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- BenchChem. (2025).
- Carl ROTH. (n.d.).
- ECHO CHEM. (2020).
- Chemos GmbH & Co. KG. (2019).
- ECHEMI. (n.d.).
- University of Georgia. (n.d.). NitroCompounds-Various.docx.
- Fisher Scientific. (2025).
- International Labour Organization. (2011).
- BenchChem. (2025). Personal protective equipment for handling 2-Nitrocyclohexa-1,3-diene.
- Sigma-Aldrich. (2025).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Thermo Fisher Scientific. (2025).
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
